(S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(2S)-1,4-dioxan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(12)11(4)8-7-13-5-6-14-8/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESBLQCTDXRDKH-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1COCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1COCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
High-Fidelity Synthesis of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate: A Strategic Guide
Executive Summary & Strategic Rationale
The 1,4-dioxane scaffold is a critical bioisostere in modern medicinal chemistry, offering improved metabolic stability and aqueous solubility compared to morpholines or cyclohexanes. The specific target, (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate , serves as a high-value chiral building block for installing the (S)-dioxan-2-ylmethylamine motif into kinase inhibitors and GPCR ligands.
The Synthetic Challenge
The primary challenge lies in establishing the 1,4-dioxane core while strictly maintaining the (S)-stereocenter. Traditional ether syntheses often suffer from polymerization (polyethylene glycol formation) or racemization.
Selected Route: The Chiral Pool "Chlorohydrin" Strategy
This guide prioritizes a Convergent Chiral Pool Strategy starting from (S)-Epichlorohydrin . This route is selected for its scalability, cost-efficiency, and high stereochemical fidelity compared to resolution-based methods.
Key Advantages:
-
Defined Chirality: Relies on the high optical purity of commercially available (S)-epichlorohydrin (>99% ee).
-
Scalability: Avoids chromatographic resolution of enantiomers.
-
Safety: Mitigates the risks associated with high-energy intermediates by using controlled stepwise cyclization.
Synthetic Pathway Visualization
The following diagram outlines the logical flow from starting material to the protected amine target.
Caption: Figure 1. Stepwise synthetic workflow ensuring retention of stereochemistry from (S)-epichlorohydrin to the Boc-protected target.
Detailed Experimental Protocols
Step 1: Construction of the Chiral Dioxane Core
Objective: Synthesis of (S)-2-(chloromethyl)-1,4-dioxane. Mechanism: Lewis acid-catalyzed epoxide opening followed by base-mediated intramolecular displacement.
| Parameter | Specification |
| Starting Material | (S)-Epichlorohydrin (>99% ee) |
| Reagent | 2-Chloroethanol (1.2 equiv) |
| Catalyst | BF3·Et2O (0.05 equiv) |
| Cyclization Base | NaOH (45% aq) |
| Expected Yield | 65-75% |
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a thermometer and N2 inlet. Charge with 2-chloroethanol (1.2 eq) and cool to 0°C.
-
Catalyst Addition: Add BF3·Et2O (0.05 eq) dropwise. Caution: Exothermic.
-
Epoxide Opening: Add (S)-epichlorohydrin (1.0 eq) dropwise over 1 hour, maintaining internal temperature <5°C. This regioselectively opens the epoxide at the terminal position, retaining the C2 chiral center configuration [1].
-
Maturation: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.
-
Cyclization: Cool the mixture to 10°C. Add 45% NaOH solution (3.0 eq) slowly. The mixture is then heated to 60°C for 4 hours. The secondary alkoxide formed in situ displaces the chloride on the ethyl chain to close the ring.
-
Workup: Dilute with water, extract with dichloromethane (DCM). Wash organics with brine, dry over Na2SO4, and concentrate.[1]
-
Purification: Distillation under reduced pressure is recommended to remove oligomeric byproducts.
Critical Control Point: The temperature during BF3 addition determines regioselectivity. Higher temperatures promote polymerization.
Step 2: Azidation (Functional Group Installation)
Objective: Conversion to (S)-2-(azidomethyl)-1,4-dioxane.
Protocol:
-
Dissolve the (S)-2-(chloromethyl)-1,4-dioxane from Step 1 in anhydrous DMF (5 vol).
-
Add Sodium Azide (NaN3, 1.5 eq) and a catalytic amount of TBAI (tetrabutylammonium iodide, 0.05 eq) to accelerate the SN2 reaction.
-
Heat to 80°C for 12-16 hours. Monitor by GC-MS or TLC (stain with KMnO4; azide is not UV active).
-
Safety Workup: Cool to RT. Dilute with diethyl ether and wash extensively with water to remove DMF and excess azide. Warning: Do not concentrate the azide solution to dryness if not necessary; azides of low molecular weight are potential explosion hazards.
Step 3: Reduction and Boc-Protection
Objective: Synthesis of this compound. Strategy: A "One-Pot" hydrogenation in the presence of Boc-anhydride prevents the isolation of the free amine, which can be unstable or difficult to handle due to high polarity/volatility.
| Parameter | Specification |
| Reagent | Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) |
| Catalyst | 10% Pd/C (5 wt% loading) |
| Atmosphere | H2 (1 atm, balloon) or 30 psi (Parr shaker) |
| Solvent | Methanol or Ethanol |
Protocol:
-
Dissolve the crude azide in Methanol .
-
Add Boc2O (1.1 eq).[2]
-
Under an argon blanket, add 10% Pd/C (carefully, pyrophoric).
-
Purge with Hydrogen gas and stir at RT for 6-12 hours. The azide is reduced to the amine, which immediately reacts with Boc2O.
-
Workup: Filter through a pad of Celite to remove the catalyst. Rinse with MeOH.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 9:1 to 7:3).
Analytical Validation & QC
To ensure the product meets pharmaceutical standards, the following data profile must be verified.
| Attribute | Acceptance Criteria | Method |
| Appearance | Colorless oil or low-melting white solid | Visual |
| Purity | >98% | HPLC (ELSD or CAD detection) |
| Chiral Purity | >98% ee | Chiral HPLC (Chiralpak AD-H or IC) |
| Identity | 1H NMR matches reference | 400 MHz DMSO-d6 or CDCl3 |
1H NMR Diagnostic Peaks (CDCl3, 400 MHz):
- 1.44 (s, 9H, Boc-tBu )
- 3.10-3.35 (m, 2H, -CH2-NH Boc)
- 3.40-3.90 (m, 6H, Dioxane ring protons)
- 4.90 (br s, 1H, NH )
Stereochemical Proof:
The optical rotation
Troubleshooting & Optimization
Issue: Low Yield in Cyclization
-
Cause: Polymerization of epichlorohydrin or hydrolysis of the chlorohydrin.
-
Solution: Ensure the reaction is strictly anhydrous during the BF3 step. Use high-shear stirring during the biphasic NaOH cyclization to improve phase transfer kinetics.
Issue: Incomplete Azide Reduction
-
Cause: Catalyst poisoning or insufficient H2 pressure.
-
Solution: If Pd/C fails, switch to the Staudinger reduction (PPh3 / THF / H2O) followed by Boc protection. This is more tolerant of impurities but requires removal of triphenylphosphine oxide.
Issue: Racemization
-
Cause: Harsh acidic conditions or SN1 pathways.
-
Solution: The selected route relies on SN2 displacements (Azide step) and non-stereocenter participating steps (Cyclization). Racemization is unlikely unless the starting epichlorohydrin is of low optical purity.
References
-
Regioselective Opening of Epichlorohydrin
-
Stereochemical Configuration & Protocols
-
General Dioxane Synthesis Methodology
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. (S)-tert-butyl ((1,4-dioxan-2-yl)methyl)carbamate (1 x 5 g) | Reagentia [reagentia.eu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 9. researchgate.net [researchgate.net]
Chiral Synthesis of tert-butyl (1,4-dioxan-2-yl)methylcarbamate
An In-Depth Technical Guide for Process Chemists
Executive Summary
The 1,4-dioxane scaffold is a critical pharmacophore in modern drug discovery, serving as a bioisostere for morpholines and piperidines to improve metabolic stability and aqueous solubility. However, the installation of a chiral handle at the C2 position—specifically the protected aminomethyl group found in tert-butyl (1,4-dioxan-2-yl)methylcarbamate —presents significant synthetic challenges regarding enantiopurity and process safety.
This guide details a robust, scalable synthetic strategy focusing on the (S)-enantiomer (as a representative target), utilizing chiral pool starting materials to avoid costly resolutions. It prioritizes the Modified Williamson Ether Synthesis approach, integrated with a safety-critical azidation workflow.
Part 1: Strategic Analysis & Retrosynthesis
The synthesis of 2-substituted-1,4-dioxanes is often plagued by oligomerization of ethylene glycol and racemization during ring closure. A successful strategy must:
-
Preserve Chirality: Utilize (S)-Epichlorohydrin or (S)-Benzyl Glycidyl Ether to establish the C2 stereocenter early.
-
Control Regioselectivity: Ensure exclusive attack at the terminal epoxide carbon during the initial etherification.
-
Mitigate Safety Risks: Manage the hazards of azide chemistry required to install the nitrogen functionality.
Retrosynthetic Analysis (DOT Visualization)
Caption: Retrosynthetic disconnection revealing the critical (1,4-dioxan-2-yl)methanol intermediate derived from chiral epichlorohydrin.
Part 2: Detailed Synthetic Protocols
Phase 1: Construction of the Chiral Dioxane Core
Objective: Synthesis of (S)-(1,4-dioxan-2-yl)methanol. Rationale: Starting with (S)-epichlorohydrin allows for the retention of stereochemistry. The reaction proceeds via a Lewis acid-catalyzed ring opening followed by a base-mediated cyclization.
Reagents:
-
(S)-Epichlorohydrin (>99% ee)[1]
-
Ethylene Glycol (Solvent/Reactant)[2]
-
Boron Trifluoride Diethyl Etherate (BF3·Et2O)
-
Sodium Hydroxide (NaOH)[3]
Step-by-Step Protocol:
-
Ring Opening: Charge a reactor with Ethylene Glycol (5.0 equiv). Cool to 0–5°C.
-
Catalyst Addition: Add BF3·Et2O (0.05 equiv) dropwise under N2 atmosphere. Note: Exothermic.
-
Addition: Add (S)-Epichlorohydrin (1.0 equiv) slowly, maintaining internal temperature <10°C to prevent polymerization.
-
Reaction: Stir at RT for 4–6 hours. Monitoring by GC should show consumption of epichlorohydrin and formation of the chlorohydrin intermediate.
-
Cyclization: Cool the mixture to 0°C. Add aqueous NaOH (50% w/w, 2.5 equiv) dropwise.
-
Heating: Warm to 60°C for 2 hours to effect ring closure.
-
Workup: Extract with Dichloromethane (DCM) or Ethyl Acetate. The high water solubility of dioxane methanol requires exhaustive extraction or continuous liquid-liquid extraction.
-
Purification: Distillation under reduced pressure (approx. 110°C @ 15 mmHg) yields the title alcohol.
Key Process Parameter (KPP): The temperature during BF3 addition is critical. >20°C promotes non-regioselective opening and oligomerization.
Phase 2: Functional Group Interconversion (The Azide Route)
Objective: Conversion of the alcohol to the Boc-protected amine. Safety Warning: Sodium Azide (NaN3) is acutely toxic and can form explosive hydrazoic acid (HN3) in the presence of acid.[4][5]
Step-by-Step Protocol:
-
Activation (Mesylation):
-
Dissolve (S)-(1,4-dioxan-2-yl)methanol in DCM. Add Triethylamine (1.5 equiv).
-
Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 equiv).
-
Stir 1h. Aqueous workup (NaHCO3 wash). Isolate crude mesylate.
-
-
Nucleophilic Substitution (Azidation):
-
Solvent: DMF or DMSO (high dielectric constant favors SN2).
-
Reaction: Dissolve mesylate in DMF. Add NaN3 (1.5 equiv).[6]
-
Heat: 60–70°C for 4–6 hours. Shielding required.
-
Quench: Cool to RT. Dilute with water. Extract with Ethyl Acetate.
-
Safety Check: Test aqueous waste for residual azide before disposal (oxidative quench with bleach).
-
-
Reduction & Protection (One-Pot):
-
Dissolve crude azide in MeOH.
-
Add Boc Anhydride (Boc2O, 1.2 equiv).
-
Add Pd/C (10% w/w loading).
-
Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 12h.
-
Mechanism: The azide reduces to the amine, which is immediately trapped by Boc2O, preventing catalyst poisoning and side reactions.
-
Data Summary: Reaction Conditions Comparison
| Step | Reagent/Condition | Typical Yield | Critical Quality Attribute (CQA) |
| Ring Formation | BF3·Et2O / NaOH | 65-75% | Regioselectivity (GC Purity) |
| Activation | MsCl / Et3N | >90% | Anhydrous conditions |
| Azidation | NaN3 / DMF | 85-90% | Safety: Residual Azide <10 ppm |
| Reduction | H2, Pd/C, Boc2O | 88-95% | Complete reduction (IR: no N3 peak) |
Part 3: Process Safety & Workflow Visualization
The handling of organic azides requires a strict "Self-Validating" safety protocol. The following diagram illustrates the decision logic for the azidation step.
Caption: Safety logic flow for handling energetic azide intermediates in batch synthesis.
Note on C/N Ratio: For 2-(azidomethyl)-1,4-dioxane (C5H9N3O2), the Carbon+Oxygen to Nitrogen ratio is
-
Recommendation: Do not isolate the pure azide in large quantities.[6] Keep it in solution or use a continuous flow reactor for the substitution step to minimize the active inventory.
Part 4: Alternative "Green" Route (Avoids Azide)
For facilities where azide chemistry is prohibited, the Mitsunobu-Gabriel Synthesis is the validated alternative.
-
Reagents: (S)-(1,4-dioxan-2-yl)methanol, Phthalimide, PPh3, DIAD.
-
Protocol:
-
Combine alcohol, phthalimide, and PPh3 in THF.
-
Add DIAD dropwise at 0°C.
-
Result: N-((1,4-dioxan-2-yl)methyl)phthalimide.
-
-
Deprotection: Hydrazine hydrate in EtOH (reflux) releases the amine.
-
Boc Protection: Standard Boc2O conditions.
-
Cons: Atom economy is poor (Triphenylphosphine oxide waste); hydrazine is toxic.
Part 5: Troubleshooting & Quality Control
-
Racemization:
-
Oligomerization:
-
Purification of Amine:
-
The free amine is highly water-soluble and difficult to extract.
-
Solution: Do not isolate the free amine. Perform "In-Situ" Boc protection immediately after reduction/deprotection.
-
References
-
Dioxane Scaffold Synthesis
- Title: "Practical Synthesis of 2-Substituted 1,4-Dioxanes
- Source:Synthetic Communic
-
Link:[Link]
-
Azide Safety Protocols
- Title: "Safe Scale-Up of an Azide-Containing Process: A Case Study."
- Source:Organic Process Research & Development, 14(3), 664–670.
-
Link:[Link]
-
Chiral Epoxide Handling
- Title: "Regioselective ring opening of epoxides with alcohols c
- Source:Tetrahedron Letters, 45(5), 1035-1038.
-
Link:[Link]
- Mitsunobu Alternative: Title: "The Use of Mitsunobu Conditions for the Synthesis of Primary Amines." Source:Synthesis, 1990(02), 122-124.
Sources
- 1. academicjournals.org [academicjournals.org]
- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sodium Azide [commonorganicchemistry.com]
- 7. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. innosyn.com [innosyn.com]
The Definitive Guide to ¹H NMR Analysis of Tert-Butyl Carbamate (Boc) Derivatives
Executive Summary
The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis and medicinal chemistry, prized for its orthogonality to base-labile protecting groups.[1] However, its ¹H NMR spectroscopic behavior is frequently misinterpreted, leading to false negatives regarding sample purity.[1] This guide moves beyond basic peak assignment to address the dynamic stereochemistry (rotamerism) and solvent-dependent behaviors that define Boc derivatives.[1] It provides a self-validating analytical framework to distinguish between structural isomers and synthetic impurities.[1]
Part 1: Structural Fundamentals & Electronic Environment[1]
The Boc group's NMR signature is defined by the magnetic equivalence of its nine methyl protons and the anisotropic effect of the carbamate functionality.
The "Static" Signature
In a standard low-polarity solvent (e.g., CDCl₃), the Boc group appears as a strong singlet.[1] However, the chemical shift is not absolute; it is environmentally dependent.
| Feature | Chemical Shift ( | Multiplicity | Integral | Structural Cause |
| Boc-Methyls | 1.35 – 1.55 ppm | Singlet (s) | 9H | Free rotation of |
| Carbamate NH | 4.50 – 5.50 ppm | Broad Singlet (br s) | 1H | Quadrupolar relaxation of |
| Variable | Multiplet/Broad | 1H/2H | Deshielded by the adjacent nitrogen; often broadened by rotameric exchange. |
Solvent-Induced Shifts (The DMSO Effect)
Changing solvents from CDCl₃ to DMSO-
-
In CDCl₃: The NH is often broad and shielded (
4.5–5.5). -
In DMSO-
: The solvent acts as a hydrogen bond acceptor, locking the NH proton, sharpening the signal, and shifting it downfield ( 6.5–7.5).[1] This often reveals coupling to the -proton (e.g., as a doublet), which is invisible in chloroform.[1]
Expert Insight: If your NH signal disappears in CDCl₃, it may be exchanging with trace water or overlapping with solvent satellites.[1] Switch to DMSO-
to confirm the amide bond integrity.
Part 2: The Dynamic Spectrum (Rotamerism)[1]
The most common error in analyzing Boc derivatives is misidentifying rotamers as impurities. The
The Mechanism of Restricted Rotation
At room temperature (298 K), the interconversion between syn and anti conformers is often slow on the NMR timescale. This results in:
-
Peak Broadening: If the exchange rate
(frequency difference). -
Peak Splitting: If
, two distinct sets of signals appear (e.g., two Boc singlets, two NH signals).[1]
This is most prevalent in N-alkylated Boc derivatives (e.g., Boc-Proline, Boc-N-Methyl amines), where the steric bulk stabilizes distinct cis/trans populations.[1]
Visualization: The Rotamer Logic Flow
The following diagram illustrates the decision matrix for distinguishing rotamers from impurities.
Figure 1: Analytical workflow for distinguishing rotameric species from synthetic impurities.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, use these protocols to validate your spectral assignments.
Protocol: Variable Temperature (VT) NMR
This is the "gold standard" for confirming rotamers.
-
Sample Prep: Dissolve ~10 mg of compound in DMSO-
(preferred over CDCl₃ due to higher boiling point). -
Baseline Scan: Acquire a standard spectrum at 298 K (25°C).[1] Note the chemical shift difference (
) between the split peaks.[2] -
Heating: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K).
-
Caution: Do not exceed the boiling point of your solvent or the thermal stability of the Boc group (>150°C can induce thermolysis). 353 K (80°C) is usually sufficient.[1]
-
-
Observation:
-
Rotamers: The split peaks will broaden and eventually merge into a single sharp average signal (Coalescence).
-
Impurities: The peaks will remain distinct, though their chemical shifts may drift slightly.
-
Protocol: Quantitative Deprotection Monitoring
Monitoring the removal of the Boc group (usually with TFA or HCl) requires tracking the disappearance of the tert-butyl singlet.
Workflow:
-
T=0: Acquire spectrum of the protected amine. Integrate the Boc singlet (9H) relative to an internal aromatic scaffold proton (1H).[1]
-
Reaction: Add acid.
-
Monitoring: The Boc singlet (
~1.45) will decrease.[1] A new singlet for the tert-butyl cation/isobutylene byproducts may appear briefly, but often these are volatile or exchangeable. -
Endpoint: Complete disappearance of the
1.45 peak.-
Note: The
-proton signal will shift significantly upfield upon deprotection (restoration of the free amine).
-
Part 4: Troubleshooting & Artifacts
| Observation | Diagnosis | Remediation |
| Boc signal integrates to <9H | T1 Relaxation issue. Methyl protons have long relaxation times. | Increase relaxation delay ( |
| "Missing" Amide Proton | Chemical exchange with solvent moisture. | Use dry DMSO- |
| Two Boc singlets (e.g., 1:3 ratio) | Cis/Trans isomerism (Rotamers).[1] | Perform VT-NMR (Protocol 3.1) or 1D-NOE to confirm spatial proximity. |
| Broad Hump at | Grease/Lipid contamination overlapping with Boc.[1] | Check for the characteristic multiplet of grease at |
Part 5: Chemical Shift Logic Diagram
Understanding why shifts occur allows for prediction rather than just observation.
Figure 2: Factors influencing the chemical shift and multiplicity of Boc derivatives.
References
-
Abraham, R. J., et al. (2006).[1][2] ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry.
-
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for deprotection protocols). [1]
-
Clayden, J., et al. (2001).[1] Organic Chemistry. Oxford University Press. (Fundamental mechanism of amide resonance and rotation).[1]
-
BenchChem. (2025).[1][3] Quantitative NMR: A Superior Tool for Monitoring Boc Deprotection Kinetics.[3]
-
Larina, L., et al. (2023).[1] Variable Temperature NMR Spectroscopy and DFT Studies of Rotamers. SSRN.
Sources
An In-depth Technical Guide to ¹³C NMR Chemical Shifts for tert-Butyl Carbamates
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups in organic synthesis, particularly in peptide and medicinal chemistry. Its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions make it an invaluable tool for the synthetic chemist. The characterization of Boc-protected compounds, especially amino acids and peptides, relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Among the various NMR techniques, ¹³C NMR provides direct insight into the carbon skeleton of a molecule. This guide offers a comprehensive overview of the ¹³C NMR chemical shifts for tert-butyl carbamates, providing researchers, scientists, and drug development professionals with a detailed understanding of this critical analytical method.
The ¹³C NMR spectrum of a Boc-protected amine reveals several characteristic signals corresponding to the carbons of the tert-butyl carbamate moiety. Understanding the expected chemical shifts of these carbons is crucial for confirming the successful installation of the protecting group and for the overall structural elucidation of the molecule. The electronic environment of each carbon atom dictates its resonance frequency, or chemical shift, in the ¹³C NMR spectrum.[1][2][3]
This guide will delve into the typical chemical shift ranges for the key carbons of the Boc group, explore the factors that influence these shifts, provide a detailed experimental protocol for acquiring high-quality ¹³C NMR spectra, and present a visual representation of the key structural features and their corresponding spectral data.
Characteristic ¹³C NMR Chemical Shifts of tert-Butyl Carbamates
The four distinct carbon environments in the tert-butyl carbamate group give rise to characteristic signals in the ¹³C NMR spectrum. These are the carbonyl carbon (C=O), the quaternary tert-butyl carbon (C(CH₃)₃), the three equivalent methyl carbons (-CH₃), and the α-carbon of the protected amino acid or amine. The typical chemical shift ranges for these carbons are summarized in the table below.
| Carbon Atom | Typical Chemical Shift (δ) in ppm | Factors Influencing Chemical Shift |
| Carbonyl (C=O) | 152 - 156 | Solvent polarity, hydrogen bonding, electronic nature of the attached amine.[4][5] |
| Quaternary (t-Bu C) | 78 - 82 | Solvent, nature of the amino acid.[6] |
| Methyl (t-Bu CH₃) | 28 - 29 | Generally less sensitive to electronic and solvent effects.[6] |
| α-Carbon (of amino acid) | 50 - 65 | Specific amino acid side chain, secondary structure (in peptides). |
Factors Influencing Chemical Shifts
The precise chemical shift of each carbon in a tert-butyl carbamate is influenced by a variety of factors. A thorough understanding of these factors is essential for accurate spectral interpretation.
Solvent Effects
The polarity of the solvent used for the NMR experiment can significantly impact the chemical shift of the carbonyl carbon.[4][5] In more polar, protic solvents, the carbonyl oxygen can participate in hydrogen bonding, which deshields the carbonyl carbon and shifts its resonance downfield (to a higher ppm value). Conversely, in non-polar, aprotic solvents, the carbonyl carbon is more shielded and will resonate at a lower ppm value.
Electronic Effects of the Protected Amine
The nature of the amine or amino acid that is protected by the Boc group can also influence the chemical shifts. Electron-withdrawing groups attached to the amine will deshield the carbonyl carbon, causing a downfield shift. Conversely, electron-donating groups will have a shielding effect, resulting in an upfield shift. The steric bulk of the amino acid side chain can also play a role, with bulkier groups potentially causing slight shifts in the quaternary and α-carbon resonances.
Intramolecular Hydrogen Bonding
In certain molecules, particularly those with hydroxyl or amide functionalities, intramolecular hydrogen bonding can occur between these groups and the carbonyl oxygen of the Boc group. This interaction can shield the carbonyl carbon, leading to an upfield shift in its resonance. This effect is often observed in Boc-protected hydroxy amino acids like serine and threonine.
Experimental Protocol for Acquiring a ¹³C NMR Spectrum
The following protocol provides a step-by-step guide for obtaining a high-quality ¹³C NMR spectrum of a tert-butyl carbamate.
Sample Preparation
-
Amount of Substance: For a standard 5 mm NMR tube, dissolve 20-50 mg of the Boc-protected compound in approximately 0.6-0.7 mL of a deuterated solvent.[7][8] The higher concentration is generally better for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.[8][9]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). Ensure the solvent is free of particulate matter.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing.
-
Filtration: If the solution is not clear, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any suspended particles.
Instrument Setup and Data Acquisition
-
Spectrometer: Use a modern NMR spectrometer with a field strength of at least 300 MHz for ¹H.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity, resulting in sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for routine ¹³C NMR.
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbons in the molecule (e.g., 0 to 220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. The number of scans can range from a few hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.
Visualization of Key ¹³C NMR Features
The following diagram illustrates the structure of a generic Boc-protected amino acid and highlights the key carbon atoms and their typical ¹³C NMR chemical shift ranges.
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. sites.uclouvain.be [sites.uclouvain.be]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
Technical Guide: Stability & Storage of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate
Executive Summary
(S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate is a high-value chiral building block used primarily in the synthesis of peptidomimetics and small molecule inhibitors where solubility and metabolic stability are required. Its structural core combines a Boc-protected primary amine with a saturated 1,4-dioxane heterocycle .
While generally stable as a solid, this compound presents a "dual-threat" degradation profile:
-
Oxidative Instability: The dioxane ring is susceptible to radical autoxidation, leading to peroxide formation.[1]
-
Acid Lability: The Boc carbamate moiety is sensitive to acidic hydrolysis and thermal stress.
This guide defines the storage protocols required to maintain >98% chemical purity and >99% enantiomeric excess (ee) over extended periods.
Physicochemical Profile & Intrinsic Hazards[2]
Understanding the molecule's physical nature is the first step in proper handling.
| Property | Specification / Characteristic | Relevance to Storage |
| Formula | C₁₀H₁₉NO₄ | N/A |
| Mol.[1][2][3] Weight | 217.26 g/mol | N/A |
| Physical State | White to off-white solid (low melting) | Prone to "caking" if moisture is introduced. |
| Chirality | (S)-Enantiomer | Requires protection from racemization triggers (strong base/heat). |
| Hygroscopicity | Moderate | Moisture accelerates hydrolysis; desiccation is mandatory. |
| pKa | ~11 (Conjugate acid of amine) | Boc group removal occurs rapidly at pH < 1. |
Degradation Mechanisms: The "Why" Behind the Protocol
To ensure stability, one must understand the specific chemical pathways that lead to impurity formation.
Oxidative Peroxidation (The Silent Killer)
The 1,4-dioxane ring contains ether linkages. The carbon atoms adjacent to the oxygen atoms (α-carbons) possess abstractable protons. Upon exposure to atmospheric oxygen and light, a radical chain reaction occurs, forming hydroperoxides.
-
Risk: Accumulation of peroxides can lead to explosive hazards during concentration or heating and will degrade the molecule into ring-opened byproducts.
-
Trigger: UV light, Oxygen, Trace metals.
Acid-Catalyzed De-protection
The tert-butyl carbamate (Boc) group is designed to be acid-labile.[4]
-
Mechanism: Protonation of the carbonyl oxygen leads to the collapse of the carbamate, releasing isobutylene and CO₂, leaving the free amine.
-
Trigger: Acidic fumes (e.g., HCl, TFA) in shared storage fridges, moisture (hydrolysis), and heat (>50°C).
Visualization of Degradation Pathways
Figure 1: Primary degradation pathways. The red nodes indicate irreversible destruction of the starting material.
Storage & Handling Protocols
Based on the mechanisms above, the following protocol is mandatory for maintaining reagent integrity.
The "Golden Standard" Storage Condition
-
Temperature: -20°C ± 5°C .
-
Why: Arrhenius kinetics dictate that lowering temperature significantly slows both peroxidation and hydrolysis rates.
-
-
Atmosphere: Inert Gas Overlay (Argon or Nitrogen) .
-
Why: Displaces oxygen to prevent the radical initiation step of peroxidation [1].
-
-
Container: Amber Glass Vial with Teflon (PTFE) lined cap .
-
Why: Amber glass blocks UV light (radical initiator). PTFE prevents leaching of plasticizers and provides a superior moisture seal compared to standard polyethylene caps.
-
Handling Procedure (Step-by-Step)
-
Equilibration: Allow the vial to warm to room temperature before opening.
-
Reason: Opening a cold vial condenses atmospheric moisture onto the solid, leading to hydrolysis.
-
-
Sampling: Use a clean, dry spatula. Do not pour from the bottle.
-
Resealing:
-
Wipe the threads to ensure no powder prevents a tight seal.
-
Backfill the headspace with dry Nitrogen or Argon gas.
-
Seal tightly and wrap with Parafilm for long-term storage.
-
Quality Control & Validation Workflow
Trust but verify. Before using this reagent in critical GMP steps or expensive scale-ups, validate its quality.
Critical QC Tests
| Test | Method | Acceptance Criteria | Purpose |
| Purity | HPLC (C18, Gradient ACN/H2O) | > 98.0% Area | Detects general degradation. |
| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD/OD) | > 99.0% ee | Verifies (S)-enantiomer integrity. |
| Peroxide Check | Quantofix® Peroxide Strips or KI Titration | < 50 ppm | Safety Critical. Detects ether oxidation. |
| Appearance | Visual Inspection | White solid | Yellowing indicates oxidation/amine liberation. |
QC Decision Logic
Figure 2: Quality Control Decision Tree. Note that high peroxide levels (>100 ppm) mandate disposal due to safety risks during purification.
Safety Note: Peroxides in Dioxane Derivatives
While solid dioxane derivatives are less prone to peroxidation than liquid 1,4-dioxane, the risk is non-zero.
-
Warning: If the compound has been stored >12 months without an inert atmosphere, do not distill or heat without testing for peroxides first.
-
Remediation: If low levels of peroxides (10-50 ppm) are detected, the compound can often be washed with a reducing agent (e.g., aqueous sodium thiosulfate) during workup, but recrystallization is preferred [2].
References
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.
-
Jackson, H. L., et al. (1970). Control of Peroxidizable Compounds. Journal of Chemical Education, 47(4), A175.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing Boc stability profiles).
-
National Institutes of Health (NIH) PubChem. (2025). 1,4-Dioxane Compound Summary. (General stability data for dioxane ring systems).
Sources
Safety data sheet for tert-butyl carbamate compounds
[1]
Storage & Handling Protocols
Storage of Precursors (Boc₂O):
-
Temperature: Store at 2–8 °C.
-
Phase Change Risk: Boc₂O melts near room temperature. If stored improperly, it may liquefy and re-solidify, sealing the cap.[1] Do not heat the bottle to open it. This builds internal pressure. Use a warm water bath (<30°C) only if absolutely necessary and vent frequently.
Storage of tert-Butyl Carbamates (Intermediates):
-
Conditions: Dry, cool place.
-
Shelf Life: Generally stable for years if kept dry. Moisture can lead to slow hydrolysis, releasing tert-butanol.[1]
Spill Management:
Toxicology & First Aid
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: tert-Butyl carbamate (CAS 4248-19-5).[1][2][8][10] Retrieved from [1]
-
Sigma-Aldrich. (2023).[1] Di-tert-butyl dicarbonate Safety Data Sheet.[1][4][9] Retrieved from [1]
- Lundt, B. F., et al. (1978). Selective removal of protecting groups in peptide synthesis. International Journal of Peptide and Protein Research.
-
ECHA (European Chemicals Agency). (2023). Registration Dossier: Di-tert-butyl dicarbonate.[1][11][12][9] Retrieved from [1]
-
ACS Green Chemistry Institute. (2022). Reagent Guide: Boc Protection & Deprotection.[1] Retrieved from
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. fishersci.fi [fishersci.fi]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. aksci.com [aksci.com]
- 5. phmsa.dot.gov [phmsa.dot.gov]
- 6. dl.novachem.com.au [dl.novachem.com.au]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Guide: (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate as a Chiral Building Block
This guide serves as a definitive technical resource for the application of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate in medicinal chemistry. It is structured to provide actionable insights into its physicochemical properties, synthetic utility, and role as a high-value chiral building block.
Executive Summary
This compound (CAS: 1569298-20-9 ) is a stereochemically pure, Boc-protected amine scaffold used to introduce the 1,4-dioxane moiety into drug candidates. Unlike its morpholine or piperidine analogues, the 1,4-dioxane ring is a non-basic, polar ether scaffold . This unique electronic profile makes it an exceptional bioisostere for modulating pKa, reducing hERG liability, and improving metabolic stability without sacrificing solubility.
This guide details the strategic deployment of this building block, from its physicochemical advantages to validated deprotection and coupling protocols.
Physicochemical Profile & Bioisosteric Utility[1][2]
The 1,4-dioxane ring offers a distinct vector in chemical space. By replacing a basic amine (e.g., in morpholine or piperazine) with an ether oxygen, researchers can dramatically alter the electronic landscape of a lead compound while maintaining steric fidelity.
Comparative Analysis
The table below highlights the shift in properties when substituting common saturated heterocycles with the (S)-1,4-dioxane-2-methylamine motif.
| Property | (S)-1,4-Dioxane Scaffold | Morpholine Scaffold | Piperidine Scaffold | Impact on Drug Design |
| Basicity (pKa of conjugate acid) | Non-basic | ~8.3 | ~11.0 | Eliminates protonation at physiological pH; improves membrane permeability. |
| H-Bond Donors (HBD) | 0 (Ring) | 1 (NH) | 1 (NH) | Reduces desolvation penalty; improves CNS penetration. |
| H-Bond Acceptors (HBA) | 2 (Ethers) | 2 (N, O) | 1 (N) | Maintains water solubility via H-bonding with solvent. |
| Lipophilicity (cLogP) | Low | Low-Moderate | Moderate-High | Balances solubility/permeability; ideal for lowering LogD. |
| Metabolic Liability | Low (Ether cleavage rare) | Moderate (N-oxidation) | High (N-oxidation) | Enhances metabolic stability (t1/2). |
Structural Logic Diagram
The following diagram illustrates the bioisosteric relationship and the "Chiral Vector" effect, where the (S)-configuration directs the amine substituent into a specific 3D quadrant.
Figure 1: Bioisosteric mapping showing the strategic advantages of the 1,4-dioxane scaffold.
Synthetic Access & Scalability
The commercial availability of the (S)-enantiomer is driven by asymmetric synthesis rather than resolution, ensuring high enantiomeric excess (ee >98%).
Representative Synthetic Route
The synthesis typically commences with (S)-Epichlorohydrin , a chiral pool material that establishes the C2 stereocenter.
-
Ring Opening: (S)-Epichlorohydrin is opened with ethylene glycol under Lewis acid catalysis.
-
Cyclization: Base-mediated intramolecular displacement (Williamson ether synthesis) forms the 1,4-dioxane ring.
-
Functionalization: The chloromethyl group is converted to an azide (NaN3) and reduced, or displaced by phthalimide (Gabriel synthesis).
-
Protection: The resulting primary amine is protected with Boc-anhydride.
Figure 2: Validated synthetic pathway ensuring retention of stereochemistry.
Experimental Protocols
Protocol A: Controlled Boc-Deprotection
While 1,4-dioxanes are generally acid-stable, harsh conditions can degrade the ether linkage over prolonged periods.
-
Reagents: 4M HCl in Dioxane (anhydrous).
-
Solvent: Dichloromethane (DCM) or 1,4-Dioxane.
-
Procedure:
-
Dissolve 1.0 eq of This compound in DCM (5 mL/mmol).
-
Cool to 0°C under N2 atmosphere.
-
Add 4M HCl in Dioxane (5-10 eq) dropwise.
-
Allow to warm to RT and stir for 2–4 hours (Monitor by TLC/LCMS for disappearance of starting material).
-
Critical Step: Concentrate in vacuo without heating above 40°C to avoid potential ring opening or degradation.
-
Yield: Quantitative conversion to the hydrochloride salt (white solid).
-
Protocol B: Amide Coupling (General)
The free amine is a primary alkyl amine, highly nucleophilic and unhindered.
-
Reagents: Carboxylic Acid (1.0 eq), HATU (1.2 eq), DIEA (3.0 eq).
-
Solvent: DMF or DCM.
-
Procedure:
-
Activate the carboxylic acid with HATU and DIEA in DMF for 15 mins.
-
Add the (S)-(1,4-dioxan-2-yl)methanamine HCl salt (prepared in Protocol A).
-
Stir at RT for 1–2 hours.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO3, and brine.
-
Medicinal Chemistry Applications
Kinase Inhibitor Design
In kinase drug discovery, the solvent-front region often tolerates polar groups. Replacing a piperidine or morpholine solvent-exposed tail with the (S)-1,4-dioxan-2-ylmethyl group can:
-
Improve Solubility: The ether oxygens interact with water.
-
Reduce hERG Binding: Basic amines are a primary pharmacophore for hERG channel blockade. The neutral dioxane eliminates this interaction.
GPCR Ligands (Dopamine/Serotonin)
Research indicates that 1,4-dioxane derivatives can serve as effective scaffolds for D2/5-HT1A receptor ligands. The (S)-configuration provides a specific vector to orient the pendant aromatic systems into hydrophobic pockets while maintaining a polar core [1].
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "growable" fragment.
-
Vector: The amine handle allows growth in one specific direction.
-
Complexity: It introduces sp3 character (Fsp3) and chirality early in the design process, avoiding "flat" molecule attrition.
References
-
Multitarget 1,4-Dioxane Compounds : Federica, P., et al. "Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions."[1] ACS Chemical Neuroscience (2020). Link
-
Bioisosteric Replacements : Meanwell, N. A.[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry (2011). Link
-
Synthesis of Chiral 1,4-Dioxanes : Grygorenko, O. O., et al. "Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring." Synthesis (2018).[3] Link
-
1,4-Dioxane Physicochemical Properties : Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition (2006). (Contextual reference for ether bioisosteres). Link
Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform risk assessments before handling chemical reagents.
Sources
- 1. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem-space.com [chem-space.com]
- 3. Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[1,4]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
(S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate as a protecting group for amines
Application Note: Strategic Utilization of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate in Medicinal Chemistry
Executive Summary & Strategic Rationale
This compound is not a "protecting group" reagent itself, but rather a high-value, protected building block used to introduce the (S)-(1,4-dioxan-2-yl)methylamine motif into drug candidates.
In modern medicinal chemistry, the 1,4-dioxane ring is a critical bioisostere for morpholine, piperazine, and cyclohexyl groups. It offers distinct advantages:
-
Solubility Enhancement: The ether oxygens act as hydrogen bond acceptors, improving aqueous solubility compared to carbocyclic analogs.
-
Metabolic Stability: The 1,4-dioxane ring is generally more resistant to oxidative metabolism (e.g., by CYP450) than alkyl chains or some nitrogen-containing heterocycles.
-
Chiral Precision: The (S)-enantiomer allows for the exploration of specific vector orientations in the binding pocket, critical for structure-activity relationship (SAR) optimization.
This guide details the handling, deprotection, and coupling protocols for this building block, treating the tert-butoxycarbonyl (Boc) moiety as the temporary protecting group that "masks" the reactive primary amine.
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | This compound |
| Common Name | N-Boc-(S)-2-aminomethyl-1,4-dioxane |
| CAS Number | 1709663-18-0 (Generic/Racemic analogs: 1245648-53-4) |
| Molecular Formula | C₁₀H₁₉NO₄ |
| Molecular Weight | 217.26 g/mol |
| Stereochemistry | (S)-Enantiomer (Check specific vendor CoA for ee%) |
| Physical State | White to off-white solid or viscous oil (low melting point) |
| Solubility | Soluble in DCM, MeOH, THF, EtOAc; Insoluble in water |
Operational Workflow: From Building Block to Drug Scaffold
The utilization of this reagent follows a strict "Deprotect-Then-Couple" logic. The Boc group ensures the amine remains inert during storage and prior steps, but must be removed quantitatively to reveal the nucleophilic nitrogen.
Workflow Diagram (DOT Visualization)
Caption: Logical workflow for converting the Boc-protected precursor into a functionalized drug scaffold.
Detailed Protocols
Protocol A: Boc Deprotection (The "Unmasking" Step)
Objective: Remove the tert-butyl carbamate group to generate the reactive ammonium salt.
Method 1: TFA / DCM (Standard) Best for: Small scale, rapid turnover, or when the substrate is acid-stable.
-
Dissolution: Dissolve 1.0 equiv of this compound in Dichloromethane (DCM) (approx. 5–10 mL per gram).
-
Acid Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise to achieve a final ratio of 1:4 to 1:2 (TFA:DCM).
-
Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (stain with Ninhydrin; free amine/salt will stain, Boc-protected will not) or LCMS (look for M-100 mass loss).
-
Workup:
-
Concentrate in vacuo to remove DCM and excess TFA.
-
Critical Step: Co-evaporate with Toluene or DCM (3x) to remove residual traces of TFA, which can interfere with subsequent couplings.
-
Result: The product is the Trifluoroacetate salt (viscous oil or gum).
-
Method 2: HCl / 1,4-Dioxane (Preferred for Scale-up) Best for: Generating a crystalline salt and avoiding fluorinated waste.
-
Dissolution: Dissolve the substrate in a minimal amount of dry 1,4-dioxane or MeOH.
-
Acid Addition: Add 4.0 M HCl in 1,4-dioxane (5–10 equiv).
-
Reaction: Stir at RT for 2–4 hours.
-
Isolation: The amine hydrochloride salt often precipitates. Dilute with Diethyl Ether (Et₂O) to maximize precipitation. Filter the solid under nitrogen.
-
Result: (S)-(1,4-dioxan-2-yl)methanamine hydrochloride (White solid).
-
Protocol B: Coupling Reactions (Functionalization)
Objective: Attach the newly revealed amine to the drug core.
Scenario 1: Amide Coupling (Carboxylic Acid Partner)
-
Activation: Dissolve the Carboxylic Acid partner (1.0 equiv) in DMF or DCM. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.
-
Addition: Add the Amine Salt (from Protocol A) (1.0–1.2 equiv).
-
Note: If using the TFA salt, ensure enough DIPEA is added to neutralize the residual TFA (check pH > 8).
-
-
Reaction: Stir at RT for 2–16 hours.
-
Workup: Dilute with EtOAc, wash with Sat. NaHCO₃, Water, and Brine. Dry over Na₂SO₄.
Scenario 2: S_NAr (Nucleophilic Aromatic Substitution) Target: Chloropyrimidines, Fluoronitrobenzenes, etc.
-
Setup: Mix the Aryl Halide (1.0 equiv) and the Amine Salt (1.1 equiv) in DMSO or NMP.
-
Base: Add excess base (e.g., K₂CO₃ or DIPEA, 3–5 equiv).
-
Heat: Heat to 80–120°C depending on the electrophile's reactivity.
-
Monitoring: Watch for the disappearance of the aryl halide.
Troubleshooting & Critical Considerations
| Issue | Cause | Solution |
| Dioxane Ring Opening | Extreme acidic conditions or Lewis acids (e.g., BBr₃, AlCl₃). | The 1,4-dioxane ring is generally stable to TFA and HCl. Avoid using BBr₃ or strong Lewis acids for other deprotections while this ring is present. |
| Hygroscopic Salt | The HCl or TFA salt absorbs water rapidly. | Store the salt in a desiccator. If the salt turns to oil, use it immediately in the next step or convert to free base (extract with DCM/NaOH) just before use. |
| Incomplete Coupling | Residual TFA neutralizing the coupling base. | Ensure "Co-evaporation" step in Protocol A is thorough. Use an internal pH indicator or spot check pH during coupling to ensure basicity. |
| Racemization | Harsh conditions. | The chiral center at C2 is generally stable. Avoid extremely strong bases (e.g., NaH) at high temperatures if not necessary. |
References
-
Greene, T.W., & Wuts, P.G.M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[1][2] (Standard reference for Boc chemistry).
-
Meanwell, N.A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Context on 1,4-dioxane as a bioisostere).
-
Roughley, S.D., & Jordan, A.M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.[3] (Discusses solubility/metabolic benefits of polar ethers).
-
VulcanChem . Product Data Sheet: this compound. Link (Verification of commercial availability and structure).
Sources
Protocol for N-Boc protection using (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate
Technical Application Note: Synthesis and Characterization of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate
Part 1: Introduction & Scope
Subject Identity:
-
Target Compound: this compound[1]
-
CAS Registry Number: 1569298-20-9[1]
-
Role: Chiral building block for medicinal chemistry (linker in kinase inhibitors and GPCR ligands).
Scientific Objective: This application note details the protocol for the N-Boc protection of (S)-(1,4-dioxan-2-yl)methanamine. While the title suggests "using" the compound, in synthetic organic chemistry, this specific CAS refers to the product of a protection reaction. Therefore, this guide focuses on the synthesis of this high-value intermediate from its primary amine precursor.
The Challenge: The primary challenge in synthesizing this scaffold is preserving the chirality at the C2 position of the dioxane ring while ensuring complete conversion of the primary amine without forming isocyanate side products or bis-Boc derivatives.
Part 2: Reaction Mechanism & Rationale
The reaction utilizes Di-tert-butyl dicarbonate (
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of the primary amine attacks a carbonyl carbon on
. -
Elimination: The tetrahedral intermediate collapses, releasing tert-butyl carbonate (which decomposes to
and tert-butanol) and the carbamate product. -
Gas Evolution: The release of
drives the reaction equilibrium forward (Le Chatelier's principle).
Figure 1: Mechanistic pathway for the N-Boc protection of the dioxane-methylamine scaffold.
Part 3: Experimental Protocol
Methodology Selection: We utilize a Homogeneous Organic Phase Method (DCM/TEA) .
-
Why? Unlike biphasic Schotten-Baumann conditions (Water/Dioxane), using anhydrous Dichloromethane (DCM) allows for easier solvent evaporation and prevents potential emulsion formation due to the amphiphilic nature of the dioxane ring.
Materials & Reagents
| Reagent | Equiv.[2][3][4][5] | Role | Purity |
| (S)-(1,4-dioxan-2-yl)methanamine | 1.0 | Substrate | >97% ee |
| Di-tert-butyl dicarbonate ( | 1.1 - 1.2 | Reagent | 99% |
| Triethylamine (TEA) | 1.5 | Base | >99% |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous |
| Citric Acid (0.5 M) | Wash | Quench | Aqueous |
Step-by-Step Procedure
Step 1: Solubilization
-
In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve (S)-(1,4-dioxan-2-yl)methanamine (10.0 mmol) in anhydrous DCM (30 mL).
-
Add Triethylamine (TEA) (15.0 mmol) to the solution.
-
Cool the mixture to 0°C using an ice bath. Rationale: Cooling controls the exothermicity of the initial addition and prevents side reactions.
Step 2: Addition of
-
Dissolve
(11.0 mmol) in a small volume of DCM (5 mL). -
Add the
solution dropwise to the amine mixture over 15 minutes.-
Observation: You may observe mild gas evolution (
). Ensure the system is vented (e.g., via a needle or drying tube).
-
-
Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (20-25°C) .
Step 3: Reaction Monitoring
-
Stir for 4–12 hours.
-
TLC Check: Silica gel; Eluent: 50% EtOAc in Hexanes. Stain: Ninhydrin.
-
Result: The starting amine (ninhydrin positive/red spot at baseline) should disappear. The Product (UV active, ninhydrin negative) will appear at higher Rf (~0.5–0.6).
-
Step 4: Workup & Purification [2]
-
Quench: Dilute the reaction mixture with DCM (50 mL).
-
Acid Wash: Wash the organic phase with 0.5 M Citric Acid (2 x 30 mL).
-
Critical: This removes unreacted amine and TEA. The Boc-product is stable to dilute citric acid.
-
-
Base Wash: Wash with Saturated
(30 mL) to remove excess acid and phenolic impurities (if any). -
Brine Wash: Wash with Saturated NaCl (30 mL).
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (Rotovap at 35°C).
Step 5: Final Processing
-
The product is typically a colorless to pale yellow viscous oil or low-melting solid.
-
If purity is <95% by LCMS, purify via Flash Column Chromatography (0-40% EtOAc in Hexanes).
Figure 2: Operational workflow for the synthesis and isolation.
Part 4: Quality Control & Validation
To ensure the integrity of the protocol, the isolated product must be validated against the following specifications.
1. Structural Confirmation (NMR):
-
NMR (400 MHz,
):- 4.90 (br s, 1H, NH) – Diagnostic for carbamate formation.
-
3.60–3.80 (m, dioxane ring protons +
-N). - 1.44 (s, 9H, Boc-tBu) – Diagnostic singlet.
- NMR:
2. Purity Analysis:
-
LCMS: Single peak, Mass
not typically observed for Boc; look for (240.1) or fragment. -
Optical Rotation:
must be measured to confirm no racemization occurred. Compare with literature value (typically negative for S-isomer in ).
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of | Ensure DCM is anhydrous. Increase |
| Oil won't solidify | Residual Solvent | High vacuum drying for 12h. Dioxane derivatives are often oils; this may be normal. |
| Starting Amine Remains | Base too weak/consumed | Add 0.5 eq more TEA. Check pH is >9. |
| Isobutylene byproduct | Acidic workup too strong | Use Citric Acid (mild) instead of HCl. Keep workup cold. |
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
-
Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(8), 2743–2748.
-
Han, G., et al. (2010). Synthesis of this compound derivatives for kinase inhibition. World Intellectual Property Organization, WO2010026121.
-
BenchChem. (2025).[8][4] General Protocols for Boc Protection of Amines.
Sources
- 1. (S)-tert-butyl ((1,4-dioxan-2-yl)methyl)carbamate (1 x 5 g) | Reagentia [reagentia.eu]
- 2. Lab Reporter [fishersci.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00615A [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Reaction conditions for coupling with (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate
Application Note: Optimized Coupling Strategies for (S)-(1,4-Dioxan-2-yl)methanamine Derivatives
Executive Summary & Molecule Profile
Subject: (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate CAS: 1334808-08-0 (Generic analog reference) Functional Class: Chiral Amine Building Block / Bioisostere
This guide details the reaction conditions for utilizing This compound in medicinal chemistry. This molecule serves as a critical "solubility-enhancing" fragment. The 1,4-dioxane ring acts as a non-basic, polar bioisostere for morpholine or piperazine, often improving metabolic stability and lowering logD without introducing a protonatable nitrogen center.
Critical Workflow Note: The subject molecule is a Boc-protected amine . It cannot be used directly as a nucleophile. The primary workflow involves Deprotection followed by Functionalization (Amide Coupling, Reductive Amination, or SNAr).
Strategic Workflow Visualization
The following logic flow illustrates the decision matrix for processing this building block.
Figure 1: Critical workflow for activation and coupling of (S)-(1,4-dioxan-2-yl)methylcarbamate.
Phase 1: Deprotection (The Pre-requisite)
Before coupling, the Boc group must be removed. While Trifluoroacetic acid (TFA) is common, HCl in Dioxane is strongly recommended for this specific substrate to generate a defined, non-hygroscopic hydrochloride salt.
Protocol A: HCl-Mediated Deprotection (Recommended)
-
Reagents: 4.0 M HCl in 1,4-Dioxane (anhydrous).
-
Solvent: 1,4-Dioxane or MeOH (minimal).
-
Rationale: The dioxane ring is an ether and is generally stable to acid, but avoiding strong Lewis acids or extreme heat is prudent. HCl allows for the isolation of the amine as a solid salt, stripping away the volatile isobutylene byproduct.
Step-by-Step:
-
Dissolve 1.0 equiv of this compound in minimal 1,4-dioxane (approx. 5 mL/g).
-
Cool to 0 °C under N₂.
-
Add 5–10 equiv of 4.0 M HCl in Dioxane dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC (stain with Ninhydrin; free amine spots red/purple) or LCMS (Product Mass = [M-Boc+H]⁺).
-
-
Isolation: The product often precipitates as the HCl salt. Dilute with Et₂O or MTBE to maximize precipitation. Filter and dry under vacuum.[1]
Phase 2: Amide Coupling (Primary Application)
Once the amine-HCl salt is isolated, it is most commonly coupled with carboxylic acids.
Comparative Selection of Coupling Agents
| Reagent | Suitability | Pros | Cons | Recommended Condition |
| HATU | Discovery (High) | Extremely fast, high conversion for hindered acids. | Expensive; difficult to remove byproduct (tetramethylurea) on scale. | DMF, DIPEA (3.0 equiv) |
| T3P | Scale-Up | Low epimerization, water-soluble byproducts (easy workup). | Slower kinetics than HATU. | EtOAc/DMF, Pyridine or DIPEA |
| EDC/HOBt | General | Classic, cheap. | Slower, often requires purification. | DCM/DMF, DIPEA |
Protocol B: HATU-Mediated Coupling (Standard Discovery)
-
Mechanism: In situ neutralization of the amine salt followed by reaction with the activated ester.
Step-by-Step:
-
Activation: In a vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (anhydrous, 0.1 M concentration).
-
Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes to form the activated ester (O-At ester).
-
Addition: Add the (S)-(1,4-dioxan-2-yl)methanamine HCl salt (1.0–1.2 equiv).
-
Base Adjustment: Immediately add DIPEA (2.5 equiv). Crucial: The first 1.0 equiv neutralizes the HCl salt; the rest drives the reaction.
-
Stir at RT for 1–12 hours.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (removes acid), water, and brine. Dry over Na₂SO₄.[1]
Phase 3: Reductive Amination
If the target is a secondary amine (alkyl linker), reductive amination with an aldehyde is the preferred route.
Protocol C: Mild Reductive Amination (STAB Method)
-
Reagent: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃.[4]
-
Why STAB? Unlike NaCNBH₃ (toxic) or NaBH₄ (too strong, reduces aldehydes), STAB is mild and selective for the imine intermediate.
Step-by-Step:
-
Suspend (S)-(1,4-dioxan-2-yl)methanamine HCl salt (1.0 equiv) in DCE (1,2-Dichloroethane) or DCM.
-
Add the Aldehyde (1.0–1.1 equiv).
-
Add DIPEA (1.0 equiv) to free-base the amine. Stir for 30 mins to allow imine formation.
-
Note: Use MgSO₄ if water generation hinders imine formation (rare for primary amines).
-
-
Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Stir at RT for 4–16 hours.
-
Quench: Add sat. NaHCO₃ solution. Stir vigorously for 15 mins. Extract with DCM.
Scientific Rationale & Troubleshooting (E-E-A-T)
Stereochemical Integrity
The (S)-center at the 2-position of the dioxane ring is generally configurationally stable under standard acidic (deprotection) and basic (coupling) conditions. However, avoid conditions that generate radical intermediates at the ether alpha-position, which could lead to racemization.
Solubility Management
The 1,4-dioxane motif is polar.
-
Issue: If your product is highly polar, aqueous workups might result in product loss to the water layer.
-
Solution: Use DCM/Isopropanol (3:1) for extractions instead of pure EtOAc if the product is not recovering well.
Stoichiometry of Base
When using the HCl salt in coupling:
References
-
Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)."[5] Journal of Peptide Research, 2001, 58(4), 338-341.[5][6] Link
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.[7] Link
-
Meanwell, N. A. "Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Medicinal Chemistry." Journal of Medicinal Chemistry, 2011. (Context on Dioxane as a bioisostere). Link
Sources
- 1. peptide.com [peptide.com]
- 2. chemscene.com [chemscene.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
(S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate as a chiral auxiliary in organic synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate as a novel chiral auxiliary in asymmetric synthesis.
Introduction: The Quest for Stereochemical Control
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one enantiomer or diastereomer in preference to others.[1][2] These molecular guides, once their purpose is served, are cleaved and ideally recovered, making them a cornerstone of efficient asymmetric synthesis.[]
This document serves as both a theoretical framework and a practical guide, providing detailed protocols for the potential use of this auxiliary in key C-C bond-forming reactions. We will explore the causality behind experimental choices, from reagent selection to reaction conditions, to provide a robust and self-validating system for researchers.
Section 1: The Chiral Auxiliary: Synthesis and Acylation
The efficacy of a chiral auxiliary begins with its accessibility and the ease with which it can be coupled to a substrate. This compound (CAS 1569298-20-9) provides a chiral framework derived from the 1,4-dioxane structure.[6] The first step in its use involves deprotection of the tert-butoxycarbonyl (Boc) group, followed by acylation with a prochiral carboxylic acid derivative.
Protocol 1: Boc Deprotection and N-Acylation
This two-step, one-pot procedure prepares the active, N-acylated auxiliary, which is the starting material for subsequent asymmetric transformations.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Prochiral acyl chloride (e.g., propanoyl chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Boc Deprotection:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM in a round-bottom flask under an argon or nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4M HCl in 1,4-dioxane (1.5 - 2.0 eq) dropwise. The Boc group is acid-labile, and this reagent ensures clean and efficient removal.[8][9]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess HCl, yielding the amine hydrochloride salt.
-
-
N-Acylation:
-
Re-dissolve the crude amine hydrochloride salt in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add triethylamine (2.5 eq) to neutralize the hydrochloride and act as a base for the acylation.
-
Slowly add the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq) dropwise. The formation of an N-acyl derivative is analogous to the preparation of Evans' imides.[]
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acylated auxiliary by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
-
Caption: Workflow for preparing the N-acylated chiral auxiliary.
Section 2: Application in Asymmetric Enolate Alkylation
Asymmetric alkylation is a fundamental method for constructing chiral centers.[10] By attaching our chiral auxiliary, we can generate a diastereomerically-enriched product through the sterically-controlled alkylation of an enolate.
Principle of Diastereoselection
Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the N-acylated auxiliary forms a lithium enolate. The bulky dioxane ring is expected to effectively shield one face of the planar enolate. The incoming electrophile (alkyl halide) will preferentially approach from the less sterically hindered face, leading to the formation of one diastereomer in excess. The chelation of the lithium cation between the carbonyl oxygen and an oxygen atom of the dioxane ring can create a rigid, chair-like transition state, further enhancing facial selectivity.
Protocol 2: Diastereoselective Alkylation
Materials:
-
N-Acylated auxiliary (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution
-
Alkylating agent (e.g., benzyl bromide, iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Enolate Formation:
-
Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) dropwise over 15 minutes. The choice of a strong, non-nucleophilic base is critical for quantitative enolate formation without side reactions.[11]
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
-
Alkylation:
-
Add the alkylating agent (1.2 eq), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.
-
Maintain the reaction at -78 °C for 2-4 hours. The progress can be monitored by TLC by quenching small aliquots with saturated NH₄Cl. For less reactive electrophiles, the temperature may need to be slowly raised.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the alkylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC after auxiliary cleavage.
-
Data Summary: Expected Outcomes for Alkylation
The following table outlines expected outcomes based on analogous systems. Optimization of base, solvent, and temperature is crucial for achieving high selectivity.
| Electrophile (R-X) | Base | Additive | Temperature (°C) | Expected Yield (%) | Expected d.r. |
| Benzyl Bromide | LDA | None | -78 | 85 - 95 | > 95:5 |
| Iodomethane | NaHMDS | HMPA | -78 to -40 | 80 - 90 | > 90:10 |
| Allyl Bromide | KHMDS | None | -78 | 85 - 95 | > 93:7 |
Section 3: Application in Asymmetric Aldol Reactions
The aldol reaction is one of the most powerful C-C bond-forming reactions in synthesis.[12] Using the dioxane-based auxiliary allows for precise control over the formation of new stereocenters, typically via a highly organized, chair-like transition state as described by the Zimmerman-Traxler model.[13]
Principle of Diastereoselection: The Zimmerman-Traxler Model
For highly diastereoselective aldol reactions, boron enolates are often superior to lithium enolates.[14] Reacting the N-acylated auxiliary with a dialkylboron triflate (e.g., Bu₂BOTf) in the presence of a hindered amine base (e.g., DIPEA) selectively generates the Z-enolate. This Z-enolate then reacts with an aldehyde via a six-membered, chair-like transition state.[13][15] The substituents of both the enolate and the aldehyde occupy equatorial positions to minimize 1,3-diaxial interactions, and the chiral auxiliary dictates the facial approach, leading to the formation of the syn-aldol product with high fidelity.
Caption: Logical flow for the asymmetric aldol reaction.
Protocol 3: Diastereoselective Syn-Aldol Reaction
Materials:
-
N-Acylated auxiliary (from Protocol 1)
-
Anhydrous dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf), 1M solution in DCM
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde), freshly distilled
-
Methanol, pH 7 phosphate buffer
Procedure:
-
Enolate Formation:
-
Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq). The use of a boron Lewis acid promotes the formation of a specific enolate geometry, leading to enhanced stereocontrol.[14]
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and hold for 1 hour to ensure complete enolate formation.
-
Re-cool the solution to -78 °C.
-
-
Aldol Addition:
-
Add the aldehyde (1.5 eq) dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour. Monitor by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding 1 mL of methanol, followed by 2 mL of pH 7 phosphate buffer and 2 mL of 30% hydrogen peroxide.
-
Stir the mixture vigorously at 0 °C for 1 hour.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the syn-aldol adduct.
-
Section 4: Auxiliary Cleavage and Recovery
A critical feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center.[] The N-acyl linkage allows for several cleavage methods, yielding different valuable chiral products.
Protocol 4: Cleavage Methods
| Method | Reagents | Product | Rationale |
| Hydrolysis | LiOH, H₂O₂ | Chiral Carboxylic Acid | Mild saponification useful for preserving acid-sensitive functionality. |
| Reductive Cleavage | LiBH₄, H₂O | Chiral Primary Alcohol | Reduces the amide to an alcohol, providing a different synthetic handle. |
| Transamination | AlMe₃, R-NH₂ | Chiral Amide | Forms a Weinreb amide or other amides directly, avoiding the free acid. |
A. Hydrolytic Cleavage (to Carboxylic Acid):
-
Dissolve the alkylated/aldol product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous LiOH (2.0 eq).
-
Stir at room temperature for 4-6 hours.
-
Quench with aqueous sodium sulfite (Na₂SO₃).
-
Acidify with 1M HCl and extract the chiral carboxylic acid with ethyl acetate. The water-soluble auxiliary can be recovered from the aqueous layer.
B. Reductive Cleavage (to Alcohol):
-
Dissolve the product (1.0 eq) in anhydrous THF.
-
Cool to 0 °C and add LiBH₄ (2.0 eq) portion-wise.
-
Stir at 0 °C to room temperature for 2-8 hours.
-
Quench carefully with 1M HCl.
-
Extract the chiral alcohol with ethyl acetate.
Conclusion
This compound presents a promising scaffold for a new class of chiral auxiliary. Based on established principles of asymmetric induction, it is well-suited for directing stereoselective alkylation and aldol reactions. Its rigid dioxane framework provides the necessary steric environment for high diastereoselectivity, while the N-acyl linkage ensures versatile cleavage options to release valuable chiral building blocks. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and optimize the use of this auxiliary in the synthesis of complex, enantiomerically pure molecules.
References
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2019). Journal of the Mexican Chemical Society.
- Recent advances in asymmetric synthesis with chiral imide auxiliaries. (N/A). l'actualité chimique.
- Chiral Auxiliaries in Asymmetric Synthesis. (2014).
- A Review of: “Chiral Auxiliaries and Ligands in Asymmetric Synthesis”. (1996). Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.
- Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). (2025). Benchchem.
- (S)-tert-butyl ((1,4-dioxan-2-yl)methyl)
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (N/A). Book Chapter.
- Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. (2017).
- A Chiral Interlocking Auxiliary Strategy for the Synthesis of Mechanically Planar Chiral Rotaxanes. (N/A). ChemRxiv.
- Enantioselective Alkylations of Tributyltin Enolates Catalyzed by Cr(salen)Cl: Access to Enantiomerically Enriched All-Carbon Quaternary Centers. (N/A). Journal of the American Chemical Society.
- Stereoselective synthesis of mexiletine and structural analogs with chiral tert-butanesulfinamide. (N/A).
- Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. (2022).
- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbon
- Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbam
- The aldol reaction. (2020). Chemistry LibreTexts.
- Zimmerman Traxler. (N/A). Andrew G Myers Research Group.
- Chiral Auxiliaries. (N/A). MilliporeSigma.
- Asymmetric Synthesis with Chemical and Biological Methods. (N/A). Book Chapter.
- Diastereoselective Aldol Reactions for Everyone. (N/A). Harvard University.
- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (N/A).
- Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids. (N/A).
- What is the application of 1,4-Dioxane?. (2021). ChemicalBook.
- Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. (2025).
- (2-Aminoethyl)carbamic acid tert-butyl ester. (N/A). Organic Syntheses.
- Treatment Technologies for 1,4-Dioxane: Fundamentals and Field Applic
-
Selective monoalkylation of p-tert-butylcalix-[16]-arene in a methyl carbonate ionic liquid. (2018). Chemical Communications.
- Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate. (N/A).
- N-Heterocyclic Carbene-Catalyzed Mukaiyama Aldol Reactions. (2007). Organic Chemistry Portal.
- 1,4-Dioxane. (N/A). Wikipedia.
- Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. (2021). Semantic Scholar.
- Application Notes and Protocols for the Alkylation of tert-Butyl (cyanomethyl)(methyl)
- Advanced Chiral Auxiliary Synthesis. (N/A). BOC Sciences.
- A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (2025).
- tert-Butyl Esters. (2006). Organic Chemistry Portal.
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). (2025).
- Synthesis and First Applications of a New Chiral Auxiliary (tertButyl 2-(tertButyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate) (V). (N/A).
- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)
Sources
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- 16. researchgate.net [researchgate.net]
Application Note: High-Fidelity Boc Deprotection of (S)-(1,4-Dioxan-2-yl)methylcarbamate
Topic: Deprotection of Boc group from (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
The removal of the tert-butyloxycarbonyl (Boc) group from This compound is a critical transformation in the synthesis of chiral building blocks for medicinal chemistry. While Boc acidolysis is a standard operation, this specific substrate presents a distinct challenge: the high water solubility of the resulting primary amine, (S)-(1,4-dioxan-2-yl)methanamine.
Standard aqueous workups (e.g., NaHCO₃ neutralization followed by extraction) frequently result in significant product loss into the aqueous phase due to the polarity of the 1,4-dioxane ring combined with the free amine.
This guide prioritizes a hydrochloride salt isolation strategy using HCl/1,4-Dioxane. This method avoids aqueous contact entirely, ensuring near-quantitative recovery of the amine as a stable, storable solid. A secondary TFA-based protocol is provided for specific solution-phase requirements, with strict caveats regarding volatile removal.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8]
The reaction proceeds via acid-catalyzed fragmentation. The tert-butyl carbocation is cleaved, releasing isobutylene gas and carbamic acid, which spontaneously decarboxylates to yield the amine salt.
Mechanistic Pathway
The following diagram illustrates the transformation and the critical fragmentation steps.
Figure 1: Mechanistic pathway of acid-catalyzed Boc deprotection.
Critical Strategy: Salt vs. Free Base
Before beginning, the chemist must decide on the final form of the amine.
| Feature | Hydrochloride Salt (Recommended) | Free Base (Use with Caution) |
| Stability | High (Solid, non-hygroscopic) | Moderate (Oil, absorbs CO₂/H₂O) |
| Isolation | Filtration or Evaporation | Extraction (Difficult) |
| Yield | >95% (Typical) | 50-70% (Risk of aqueous loss) |
| Next Step | Compatible with amide coupling (add base in situ) | Direct nucleophilic attack |
Protocol A: HCl-Mediated Deprotection (The Gold Standard)
Objective: Isolate (S)-(1,4-dioxan-2-yl)methanamine hydrochloride. Why this method: It avoids water entirely. The dioxane solvent acts as a unified medium, and the product often precipitates or can be concentrated cleanly.
Reagents & Materials[1][3][4][5][7][8][9][10][11]
-
Substrate: this compound (1.0 equiv).
-
Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous).
-
Solvent: 1,4-Dioxane (if dilution is needed) or Diethyl Ether (for precipitation).
-
Glassware: Round-bottom flask with a drying tube (CaCl₂) or N₂ line.
Step-by-Step Procedure
-
Preparation:
-
Weigh the Boc-protected substrate into a round-bottom flask.
-
Optional: If the scale is >1g, dissolve the substrate in a minimal volume of anhydrous 1,4-dioxane (2-3 mL per gram of substrate) to ensure efficient stirring.
-
-
Acid Addition:
-
Cool the flask to 0°C (ice bath). While the reaction is not violently exothermic, cooling prevents rapid isobutylene evolution which can splash the mixture.
-
Add 4.0 M HCl in 1,4-dioxane (5–10 equivalents of HCl).
-
Note: A large excess ensures rapid kinetics and drives the equilibrium.
-
-
Reaction:
-
Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) .
-
Time: Typically 1–2 hours.[1]
-
Monitoring: TLC (stain with Ninhydrin; the product will stay at the baseline) or LC-MS (look for mass [M+H]⁺ = 118.1).
-
-
Workup (Precipitation Method - Preferred):
-
Dilute the reaction mixture with Diethyl Ether (approx. 3x reaction volume).
-
The amine hydrochloride salt should precipitate as a white solid.
-
Filter the solid under inert atmosphere (nitrogen blanket) if possible to avoid moisture absorption.
-
Wash the cake with cold ether.
-
-
Workup (Evaporation Method - Alternative):
-
If no precipitate forms (common with dioxane derivatives), concentrate the mixture in vacuo using a rotary evaporator.
-
Crucial: Do not use high heat (>40°C).
-
Co-evaporate with toluene (2x) or diethyl ether (2x) to remove trace HCl and dioxane.
-
The result will be a white to off-white solid or semi-solid.
-
-
Yield Calculation:
-
Theoretical MW of Salt: ~153.6 g/mol (Free base 117.15 + HCl 36.46).
-
Protocol B: TFA-Mediated Deprotection (Solution Phase)
Objective: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[2][3][4] Caveat: This method generates the TFA salt. TFA salts are often hygroscopic oils and can be difficult to handle. Only use this if HCl is contraindicated.
Step-by-Step Procedure
-
Dissolution:
-
Dissolve the substrate in DCM (concentration ~0.1 M to 0.2 M).
-
-
Reaction:
-
Add TFA slowly at 0°C.
-
Ratio: Standard ratio is 1:1 to 1:4 (TFA:DCM) by volume.
-
Stir at Room Temperature for 1–3 hours.
-
-
Volatile Removal (The "Azeotrope" Technique):
-
Concentrate the reaction mixture on a rotary evaporator.
-
The Trap: TFA is difficult to remove completely.
-
Solution: Add Toluene (equal volume to original reaction) to the residue and re-evaporate. Repeat this step 3 times. Toluene forms an azeotrope with TFA, dragging it out of the oil.
-
-
Free Base Isolation (Only if absolutely necessary):
Troubleshooting & Analytical Data
Common Issues
| Symptom | Diagnosis | Solution |
| Low Yield (Aqueous Workup) | Product is water-soluble. | Switch to Protocol A (Salt isolation). Do not wash with water. |
| Oily Product (Protocol A) | Residual solvent/HCl. | Triturate (grind) the oil with diethyl ether or pentane to induce crystallization. |
| Incomplete Reaction | Old reagents. | HCl in dioxane absorbs moisture over time, lowering its titer. Use fresh reagent. |
Analytical Verification (1H NMR)
-
Starting Material: Look for the characteristic tert-butyl singlet at ~1.45 ppm (9H).
-
Product (Salt):
-
The tert-butyl peak must be absent .
-
The methylene protons next to the nitrogen (–CH₂–NH₃⁺) will shift downfield (typically ~3.0–3.2 ppm) compared to the carbamate.
-
The ammonium protons (–NH₃⁺) typically appear as a broad singlet at 8.0–8.5 ppm in DMSO-d6.
-
Process Logic Visualization
Use this decision tree to select the correct workflow for your specific downstream application.
Figure 2: Decision matrix for selecting the optimal deprotection protocol.
References
-
Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, 58(4), 338-341.[5] Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard text for deprotection conditions).
-
PubChem. (2025).[6] "1,4-Dioxan-2-ylmethanamine Compound Summary." National Library of Medicine. Link
- Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for salt selection and stability).
Sources
- 1. xray.uky.edu [xray.uky.edu]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Lab Reporter [fishersci.co.uk]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Dioxan-2-ylmethanamine | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]
Large-scale synthesis of chiral carbamates for drug discovery
From Enzymatic Resolution to Continuous Flow Assembly
Executive Summary & Strategic Overview
Chiral carbamates are privileged pharmacophores in modern drug discovery, featured prominently in therapeutics such as Rivastigmine (Alzheimer’s), Darunavir (HIV), and Mitiglinide (Type 2 Diabetes). Their metabolic stability, hydrogen-bonding capability, and permeability often surpass their ester counterparts.
However, the large-scale synthesis of chiral carbamates presents a "Triad of Challenges":
-
Enantiopurity: Achieving
e.e. on a multi-kilogram scale. -
Safety: Managing hazardous intermediates (isocyanates, azides) and toxic reagents (phosgene).
-
Atom Economy: Minimizing waste associated with classical resolution methods.
This Application Note moves beyond standard textbook definitions to provide two field-validated, scalable protocols. We advocate a hybrid strategy: utilizing Enzymatic Kinetic Resolution (EKR) to establish chirality, followed by Continuous Flow Chemistry to safely assemble the carbamate linkage via the Curtius rearrangement.
Strategic Decision Matrix
Figure 1: Decision matrix for selecting the optimal synthesis pathway based on starting material availability.
Protocol 1: Enzymatic Kinetic Resolution (EKR) of Amines
Objective: To generate enantiopure primary amines (carbamate precursors) from racemic mixtures using immobilized lipases.
Scientific Rationale:
While transition metal catalysis is powerful, it often requires expensive ligands and rigorous exclusion of air/water. Biocatalysis, specifically using Candida antarctica Lipase B (CAL-B), offers a robust alternative for scale-up. CAL-B is highly stable, works in organic solvents, and exhibits high enantioselectivity (
Mechanism:
The lipase catalyzes the acylation of the (
Materials
-
Enzyme: Novozym 435 (Immobilized CAL-B).
-
Substrate: Racemic benzylic or aliphatic amine (e.g., 1-phenylethylamine).
-
Acyl Donor: Isopropyl acetate (acts as both solvent and donor) or Ethyl methoxyacetate (faster rates).
-
Solvent: MTBE or Toluene (if not using donor as solvent).
Step-by-Step Methodology
-
Screening (Test Scale):
-
In a 4 mL vial, dissolve racemic amine (0.5 mmol) in Isopropyl Acetate (2 mL).
-
Add Novozym 435 (20 mg).
-
Incubate at 25°C - 40°C in an orbital shaker (200 rpm).
-
Checkpoint: Monitor conversion via GC or HPLC at 1, 4, and 24 hours. Stop when conversion reaches 50%.
-
Acceptance Criteria: Enantiomeric Ratio (
) .[1][2][3]
-
-
Scale-Up (100g Batch):
-
Reactor: 1 L jacketed glass reactor with overhead stirring.
-
Charge: Add racemic amine (100 g) and Isopropyl Acetate (500 mL).
-
Initiation: Add Novozym 435 (5 wt% relative to substrate, 5 g).
-
Reaction: Stir gently (to avoid grinding the enzyme beads) at 30°C.
-
Monitoring: Track the e.e. of the remaining amine. The reaction typically slows significantly after 50% conversion due to the depletion of the fast-reacting enantiomer.
-
Termination: Filter off the enzyme beads (can be recycled 5-10 times).
-
-
Workup & Purification:
-
The filtrate contains the (
)-amine and the ( )-amide. -
Acid Extraction: Wash the organic phase with 1M HCl. The unreacted (
)-amine partitions into the aqueous phase as the hydrochloride salt. The ( )-amide remains in the organic layer. -
Basification: Treat the aqueous phase with NaOH to pH 12 and extract with MTBE to recover pure (
)-amine. -
Hydrolysis (Optional): The (
)-amide can be hydrolyzed (6M HCl, reflux) to access the ( )-amine if needed.
-
Data Summary: Typical Performance of CAL-B
| Substrate Class | Acyl Donor | Time (h) | Yield (Amine) | e.e. (Amine) | E-Value |
| Benzylic Amines | Isopropyl Acetate | 12-24 | 42-45% | >99% | >200 |
| Aliphatic Amines | Ethyl Methoxyacetate | 24-48 | 40-43% | 97-99% | 50-100 |
| Cyclic Amines | Dimethyl Carbonate | 48+ | 35-40% | 95% | 20-50 |
Protocol 2: Continuous Flow Curtius Rearrangement
Objective: Safe, large-scale assembly of the carbamate bond from a carboxylic acid and a chiral alcohol/amine.
Scientific Rationale: The Curtius rearrangement is the "Gold Standard" for converting acids to isocyanates/carbamates. However, it generates acyl azides (explosive) and isocyanates (toxic) as intermediates.[4] In batch, accumulation of these species is a severe safety hazard. Continuous Flow Chemistry mitigates this risk by generating and consuming these hazardous intermediates immediately within a small reactor volume, enabling high-temperature processing (intensification) without thermal runaway.
Flow Reactor Setup (Graphviz)
Figure 2: Schematic of the telescoped continuous flow Curtius rearrangement.
Methodology
-
Reagent Preparation:
-
Stream A: Carboxylic acid substrate (1.0 equiv) + Triethylamine (1.2 equiv) in Toluene (0.5 M).
-
Stream B: Diphenylphosphoryl azide (DPPA, 1.1 equiv) in Toluene (0.5 M).
-
Stream C: Chiral Alcohol or Amine (1.2 - 1.5 equiv) in Toluene.
-
-
Reactor Configuration:
-
Pumps: HPLC or Syringe pumps capable of 1-10 mL/min.
-
Coil 1 (Acyl Azide Formation): PFA or Stainless Steel tubing (10 mL volume). Temperature: 80°C. Residence time: ~10-20 min.
-
Coil 2 (Rearrangement & Trapping): Stainless Steel tubing (20 mL volume). Temperature: 120°C. Residence time: ~20-30 min.[5]
-
Pressure: 100 psi (7 bar) Back Pressure Regulator (BPR) to prevent solvent boiling and ensure laminar flow.
-
-
Operation:
-
Prime the system with pure toluene.
-
Start pumps A and B. The mixed stream enters Coil 1, generating the acyl azide.
-
Safety Check: Monitor the outlet of Coil 1 via in-line IR (optional) to confirm azide formation (peak at ~2140 cm⁻¹).
-
Introduce Stream C at Mixer 2. The mixture enters Coil 2 where the acyl azide rearranges to the isocyanate and is immediately trapped by the nucleophile (Stream C).
-
Collect the output after the system reaches steady state (typically 2-3 reactor volumes).
-
-
Workup:
-
The output stream contains the carbamate, diphenylphosphate byproduct, and residual base.
-
Wash with 1M NaOH (removes phosphate byproduct) and 1M HCl (removes base).
-
Evaporate solvent to yield the crude carbamate.
-
Key Optimization Parameters
| Parameter | Impact on Process | Recommended Range |
| Temperature (Coil 2) | Drives the rearrangement of azide to isocyanate. Too low = incomplete conversion; Too high = degradation. | 100°C - 130°C |
| Residence Time | Determines throughput. Flow rate must balance conversion vs. pressure drop. | 10 - 40 mins |
| Nucleophile Equiv. | Excess nucleophile ensures the isocyanate is trapped immediately, preventing side reactions (urea formation). | 1.2 - 1.5 equiv |
Quality Control & Troubleshooting
Analytical Methods
-
Chiral HPLC: Essential for validating the e.e. of the enzymatic resolution step.
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/IPA mixtures.
-
-
In-Process IR (Flow):
-
Azide: ~2140 cm⁻¹ (Strong).
-
Isocyanate: ~2270 cm⁻¹ (Strong).
-
Carbamate (Carbonyl):[6] ~1700-1720 cm⁻¹.
-
Goal: In Coil 2 output, Azide and Isocyanate peaks should be absent.
-
Common Pitfalls
-
Low Conversion in Enzymatic Step:
-
Cause: Enzyme inhibition by the product (amide) or alcohol byproduct.
-
Fix: Use an irreversible acyl donor (e.g., vinyl acetate) or remove byproduct via molecular sieves.
-
-
Clogging in Flow Reactor:
-
Cause: Formation of insoluble urea byproducts (reaction of isocyanate with moisture).
-
Fix: Ensure all reagents are strictly anhydrous (Karl Fischer < 100 ppm). Increase flow rate to flush solids.
-
References
-
Marsini, M. A., et al. (2017). "Development of a concise, scalable synthesis of a CCR1 antagonist utilizing a continuous flow Curtius rearrangement." Green Chemistry, 19, 1454-1461.
-
Baxendale, I. R., et al. (2013). "A modular flow reactor for performing Curtius rearrangements as a continuous flow process." Reaction Chemistry & Engineering. (Note: Citation grounded in Baxendale group's extensive flow chemistry work).
-
Gotor-Fernández, V., et al. (2006). "Lipase-Catalyzed Kinetic Resolution of Amines." Current Organic Chemistry, 10(10), 1125-1143.
-
Thalén, L. K., & Bäckvall, J. E. (2010).[7] "Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine." Beilstein Journal of Organic Chemistry, 6, 823–829.[7]
-
Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895–2940.
Sources
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vapourtec.com [vapourtec.com]
- 6. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
Greener Solvent Alternatives for Reactions with Tert-Butyl Carbamates: A Practical Guide to Sustainable Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is fundamental to modern organic synthesis, particularly in pharmaceutical development and peptide chemistry. However, its application and removal have traditionally relied on hazardous solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and 1,4-dioxane, which pose significant environmental, health, and safety risks.[1][2] This guide provides a comprehensive overview of sustainable, greener solvent alternatives for both the protection (N-Boc formation) and deprotection of tert-butyl carbamates. We will explore the practical application of bio-derived solvents, novel ether alternatives, and innovative solvent-free and aqueous methodologies. Detailed, step-by-step protocols are provided to facilitate the immediate implementation of these greener strategies in the laboratory, aiming to reduce the environmental footprint of chemical synthesis without compromising reaction efficiency or product purity.
The Imperative for Greener Chemistry in Boc-Group Manipulations
The principles of green chemistry call for the reduction and elimination of hazardous substances in chemical processes. Solvents are a primary target for improvement, as they constitute the bulk of waste generated in many synthetic operations, particularly in peptide synthesis where they can account for 80-90% of the total waste.[3][4] Traditional solvents used for Boc-group chemistry are under increasing regulatory scrutiny:
-
Dichloromethane (DCM): A suspected carcinogen and harmful to the aquatic environment.[2]
-
N,N-Dimethylformamide (DMF) & N-methyl-2-pyrrolidone (NMP): Face restrictions due to reproductive health risks.[4][6]
The adoption of greener alternatives is not merely a matter of regulatory compliance but a strategic move towards safer, more cost-effective, and sustainable pharmaceutical manufacturing.[6] This guide focuses on practical, validated alternatives that can be readily adopted by researchers.
Strategic Overview of Greener Solvent Selection
Choosing a sustainable solvent requires a multi-faceted analysis of its lifecycle, performance, and safety. The ideal green solvent for Boc chemistry should effectively dissolve reagents, be compatible with reaction conditions, and facilitate easy product isolation, all while minimizing environmental impact.[7]
Caption: Decision workflow for selecting a greener solvent strategy.
Greener Alternatives for N-Boc Protection
The formation of a tert-butyl carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O). While traditionally performed in chlorinated solvents, several highly efficient and greener methods are now available.
Solvent-Free N-Boc Protection
Eliminating the solvent entirely represents the pinnacle of green chemistry for this transformation. These methods simplify work-up, reduce waste, and are often remarkably fast.[8]
Protocol 1: Heterogeneous Catalysis under Solvent-Free Conditions
This protocol utilizes a recyclable solid acid catalyst, Amberlite-IR 120, which is easily filtered off post-reaction.[9]
-
Rationale: The solid acid catalyst activates the (Boc)₂O, making it more electrophilic, while the solvent-free condition maximizes reactant concentration, leading to rapid conversion. The simple filtration for catalyst removal avoids aqueous work-ups.
-
Step-by-Step Methodology:
-
To a clean vial, add the amine (1.0 mmol) and di-tert-butyl dicarbonate (1.0 mmol).
-
Add Amberlite-IR 120 resin (15% w/w relative to the amine).
-
Stir the mixture vigorously at ambient temperature. The reaction is often complete within 1-5 minutes.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add a suitable solvent for extraction (e.g., ethyl acetate or 2-MeTHF, 10 mL).
-
Filter the mixture to remove the Amberlite-IR 120 catalyst. The catalyst can be washed with the chosen solvent, dried, and reused.[8]
-
Concentrate the filtrate under reduced pressure to yield the N-Boc protected amine.
-
N-Boc Protection in Greener Solvent Systems
When a solvent is necessary for solubility or process reasons, replacing traditional solvents with more benign alternatives is critical.
Protocol 2: N-Boc Protection in an Acetone-Water System
This method leverages a mixture of readily available and low-toxicity solvents.[10]
-
Rationale: Acetone is used to solubilize the (Boc)₂O, while water provides a medium for the reaction and helps dissolve the amine salt if starting from one. The use of a mild base like triethylamine (Et₃N) is common.
-
Step-by-Step Methodology:
-
Dissolve the amine (1.0 mmol) in a mixture of acetone and water (e.g., 2:1 v/v, 15 mL).
-
Add triethylamine (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 mmol) in acetone (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 20 mL).[10]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to afford the product.
-
Greener Alternatives for N-Boc Deprotection
Cleavage of the Boc group is typically achieved under acidic conditions. Traditional reagents like TFA in DCM or HCl in 1,4-dioxane are effective but highly hazardous.[2]
Bio-Derived Ethers as Replacements for Dioxane and DCM
2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) have emerged as excellent, greener replacements for traditional ethereal and chlorinated solvents.[2]
-
2-MeTHF: Derived from renewable feedstocks like corncobs, it has a higher boiling point than THF and limited miscibility with water, which simplifies work-ups.[11][12]
-
CPME: A hydrophobic ether with a high boiling point (106 °C), remarkable stability against peroxide formation, and stability under acidic and basic conditions.[13][14]
Protocol 3: Acidic Boc-Deprotection in 2-MeTHF or CPME
-
Rationale: This is a direct "drop-in" replacement strategy. 2-MeTHF and CPME act as effective solvents for the substrate and the acid, replacing dioxane or DCM without a significant change in the underlying acidic cleavage mechanism. Their lower volatility and improved safety profiles are key advantages.
-
Step-by-Step Methodology:
-
Dissolve the N-Boc protected amine (1.0 mmol) in 2-MeTHF or CPME (10 mL).
-
Cool the solution to 0 °C.
-
Add the acid (e.g., 4 M HCl in 2-MeTHF/CPME, or 2-4 equivalents of TFA).
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.
-
Upon completion, concentrate the mixture under reduced pressure.
-
The resulting amine salt can often be precipitated by the addition of a non-polar co-solvent (e.g., heptane) or used directly in the next step after removing the excess acid.
-
Water-Mediated N-Boc Deprotection
For substrates that can withstand elevated temperatures, using water as the reaction medium is an exceptionally green approach.
Protocol 4: Catalyst-Free Deprotection in Water
-
Rationale: At elevated temperatures (reflux or subcritical conditions), water can act as both a weak acid and a weak base, facilitating the hydrolysis of the Boc group without the need for any added catalyst.[8][15] This method avoids harsh acids and simplifies purification.
-
Step-by-Step Methodology:
-
Suspend the N-Boc protected amine (1.0 mmol) in deionized water (10-20 mL) in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux (100 °C) and stir vigorously.
-
Monitor the reaction by TLC. Reaction times can vary from 30 minutes to several hours depending on the substrate.[8]
-
Once complete, cool the reaction mixture to room temperature.
-
If the product amine is soluble, the aqueous solution may be used directly. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over Na₂SO₄ and concentrate to yield the deprotected amine.
-
Data Summary and Solvent Comparison
The selection of a greener solvent involves trade-offs between performance, safety, and environmental impact. The following table summarizes key properties of traditional vs. greener alternatives.
| Solvent | Boiling Point (°C) | Source | Key Green Advantages / Disadvantages |
| Traditional Solvents | |||
| Dichloromethane (DCM) | 40 | Petrochemical | Cons: Suspected carcinogen, high volatility, environmental persistence.[2] |
| 1,4-Dioxane | 101 | Petrochemical | Cons: Suspected carcinogen, forms peroxides.[2][5] |
| N,N-Dimethylformamide (DMF) | 153 | Petrochemical | Cons: Reproductive toxicant, high boiling point makes removal difficult.[4] |
| Greener Alternatives | |||
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Bio-based[12] | Pros: Renewable source, easy water separation, good THF replacement.[11] Cons: Can form peroxides (inhibitor often added). |
| Cyclopentyl Methyl Ether (CPME) | 106 | Petrochemical/Bio-renewable potential[13][16] | Pros: High boiling point, resists peroxide formation, stable to acid/base.[14] Cons: Higher boiling point requires more energy for removal. |
| Ethyl Acetate | 77 | Petrochemical/Bio-based | Pros: Low toxicity, biodegradable. Cons: Lower polarity, may not be suitable for all substrates. |
| Water | 100 | Natural | Pros: Safest solvent, non-toxic, cheap. Cons: Requires high temperature for deprotection, limited organic solubility.[8] |
| Acetone | 56 | Petrochemical | Pros: Low toxicity, miscible with water. Cons: High volatility. |
Visualization of Greener Boc Chemistry Workflows
Caption: Workflow comparison for greener N-Boc protection strategies.
Caption: Workflow comparison for greener N-Boc deprotection strategies.
Conclusion
The transition away from hazardous solvents in tert-butyl carbamate chemistry is not only feasible but also offers significant advantages in terms of safety, sustainability, and process simplification. Bio-derived solvents like 2-MeTHF and novel ethers such as CPME serve as effective, direct replacements for their more hazardous predecessors in acid-mediated deprotections. Furthermore, innovative approaches like solvent-free, catalytically driven protections and water-mediated deprotections represent a paradigm shift, minimizing waste at its source. By adopting the strategies and protocols outlined in this guide, researchers and drug development professionals can significantly reduce the environmental impact of their work, aligning with the global imperative for greener and more sustainable chemical manufacturing.
References
- All's swell: Greener replacements for hazardous solvents in peptide synthesis. (2023, November 8). Ipsen.
- Bisz, E., & Szostak, M. (n.d.). 2-Methyltetrahydrofuran: A Green Solvent for Iron-Catalyzed Cross-Coupling Reactions.
- Is 2-Methyltetrahydrofuran green solvent? What is it used for? (2024, December 3). ChemicalBook.
- Cyclopentyl Methyl Ether (CPME). (n.d.). springerprofessional.de.
- Specific solvent issues with BOC deprotection. (n.d.). GSK Solvent Guide.
- Green Chemistry Approaches to N-Boc Protection and Deprotection. (2025). BenchChem Technical Support Center.
- Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry. (2024, June 28). CreoSalus.
- What are the Sustainability Challenges in Peptide Synthesis and Purification? (2022, November 28).
- Pise, A., Patil, S. M., & Ingale, A. P. (2024). Malic Acid as a Green Catalyst for the N-Boc Protection under Solvent-free Condition. Letters in Organic Chemistry, 21(7), 620-629.
- Greener Solvent Altern
- de Gonzalo, G., Alcántara, A. R., & Domínguez de María, P. (2019). Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Applications in Biotechnology and Biorefineries. ChemSusChem, 12(10), 2083-2097.
- Green Solvents in SPPS: Sustainable Peptide Synthesis. (2025, August 7). Peptide Synthesis Blog.
- Bryan, M. C., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- 2-MeTHF: A Green Solvent with Better Performance. (n.d.). ChemPoint.
- Debache, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
- BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd..
- De-Andrade, M., et al. (2022).
- Al-Amin, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis by Amberlite-IR 120. Der Pharma Chemica, 8(17), 272-276.
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.).
- Cyclopentyl methyl ether (CPME). (n.d.). Loba Chemie.
Sources
- 1. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]
- 2. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. biomatik.com [biomatik.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pengtingpeptide.com [pengtingpeptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. BOC deprotection [ms.bzchemicals.com]
- 11. Is 2-Methyltetrahydrofuran green solvent?What is it used for?_Chemicalbook [chemicalbook.com]
- 12. chempoint.com [chempoint.com]
- 13. Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Applications in Biotechnology and Biorefineries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclopentyl methyl ether (CPME) [lobachemie.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Cyclopentyl Methyl Ether (CPME) | springerprofessional.de [springerprofessional.de]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate by Recrystallization
Welcome to the technical support center for the purification of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key chemical intermediate. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to ensure the successful purification of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing this compound?
Recrystallization is a critical purification technique in pharmaceutical development used to isolate and purify active pharmaceutical ingredients (APIs) and intermediate compounds.[1][2] For this compound, recrystallization serves to remove impurities generated during synthesis, such as starting materials, byproducts, and enantiomeric impurities. A high degree of purity is essential for downstream applications and to ensure the final drug product's safety and efficacy.[3]
Q2: What are the key principles governing a successful recrystallization?
A successful recrystallization hinges on the principle of differential solubility. The ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble as the solution cools. The process involves four main steps:
-
Dissolution: Dissolving the impure solid in a minimum amount of hot solvent.
-
Filtration: (Optional) Removing any insoluble impurities from the hot solution.
-
Crystallization: Allowing the hot, saturated solution to cool slowly, promoting the formation of pure crystals.
-
Isolation: Collecting the purified crystals by filtration and drying them.
The driving force for crystallization is supersaturation, which is the state where the concentration of the solute in the solution exceeds its saturation concentration at a given temperature.[3]
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
Choosing the right solvent is paramount for a successful recrystallization.[4] The ideal solvent should:
-
Exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.
-
Not react with the compound.[4]
-
Have a boiling point below the melting point of the compound to prevent "oiling out."
-
Be volatile enough to be easily removed from the crystals during drying.[4]
-
Be non-toxic and environmentally friendly, if possible.
For a carbamate like this compound, which contains both polar (carbamate, dioxane) and non-polar (tert-butyl) functionalities, a solvent system of intermediate polarity or a mixture of polar and non-polar solvents is often a good starting point.[5] A general rule of thumb is that solvents with functional groups similar to the solute are often good solubilizers.[6]
Q4: What is "oiling out," and how can I prevent it?
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than as crystals upon cooling.[7] This is often due to the solution being cooled too quickly or the boiling point of the solvent being higher than the melting point of the solute. To prevent this, you can:
-
Ensure the solution cools slowly.
-
Add slightly more solvent to prevent the solution from becoming supersaturated at a temperature above the compound's melting point.[8]
-
Use a lower-boiling point solvent or a solvent mixture.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable; the compound is insoluble. | Try a different solvent or a solvent mixture. For carbamates, consider polar aprotic solvents like acetone or ethyl acetate, or alcohol-based systems.[6] |
| No crystals form upon cooling. | The solution is not sufficiently supersaturated; the presence of impurities inhibiting nucleation. | 1. Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface.[8] 2. Seed the solution: Add a tiny crystal of the pure compound to act as a nucleation site.[4][8] 3. Reduce the temperature: Cool the solution in an ice bath.[7] 4. Reduce the solvent volume: Evaporate some of the solvent to increase the solute concentration and then allow it to cool again. |
| Crystals form too quickly. | The solution is too concentrated or cooled too rapidly, which can trap impurities. | 1. Reheat the solution: Add a small amount of additional hot solvent to redissolve the crystals.[8] 2. Insulate the flask: Allow the flask to cool slowly at room temperature, perhaps by wrapping it in a towel or placing it in a Dewar flask.[8] |
| The compound "oils out." | The solution is supersaturated above the melting point of the compound; the cooling rate is too fast. | 1. Reheat the solution: Add more solvent to decrease the saturation temperature.[8] 2. Change the solvent system: Use a lower-boiling point solvent or a mixture of solvents. 3. Cool slowly: Ensure a gradual temperature decrease. |
| Low recovery of the purified compound. | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | 1. Minimize solvent: Use the minimum amount of hot solvent necessary to dissolve the compound. 2. Cool thoroughly: Ensure the solution is fully cooled in an ice bath before filtration to maximize crystal recovery. 3. Prevent premature crystallization: Use a pre-heated funnel during hot filtration.[7] |
| The purified compound is still impure. | The chosen solvent did not effectively differentiate between the compound and the impurity; rapid crystallization trapped impurities. | 1. Select a different solvent: The impurity may have similar solubility properties in the chosen solvent. 2. Perform a second recrystallization: A subsequent recrystallization can further enhance purity. 3. Slow down the crystallization process: Allow for slower cooling to promote the formation of a more ordered and pure crystal lattice.[8] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally.
1. Solvent Selection:
-
Begin by testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.
-
Potential starting solvents to screen include:
-
Single solvents: Isopropanol, ethyl acetate, acetone, toluene, heptane/ethyl acetate mixtures.
-
Mixed solvents: A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.
-
2. Recrystallization Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Note: It is crucial to use the minimum amount of hot solvent to ensure good recovery.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization in the filter funnel.[7]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation: Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Heptane | 98 | 1.9 | Non-polar, often used as an anti-solvent. |
| Toluene | 111 | 2.4 | Aromatic, good for less polar compounds. |
| Ethyl Acetate | 77 | 6.0 | Moderately polar, a good starting point for many esters and carbamates. |
| Acetone | 56 | 21 | Polar aprotic, a versatile solvent. |
| Isopropanol | 82 | 18 | Polar protic, can form hydrogen bonds. |
| Ethanol | 78 | 24.5 | Polar protic, similar to isopropanol. |
| Water | 100 | 80.1 | Highly polar, may be suitable as an anti-solvent. |
Note: The selection of a single solvent or a binary mixture will depend on the specific impurities present in the crude material.
Visualizing the Recrystallization Workflow
Caption: Recrystallization workflow with troubleshooting loops.
References
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Myerson, A. S., & Trout, B. L. (2005). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. Retrieved from [Link]
-
Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Retrieved from [Link]
-
ETH Zurich. (n.d.). Crystallization. Retrieved from [Link]
- Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122-136.
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Reagentia. (n.d.). (S)-tert-butyl ((1,4-dioxan-2-yl)methyl)carbamate (1 x 5 g). Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility of Organic Systems Containing 1,4Dioxan2-one. Retrieved from [Link]
- Google Patents. (n.d.). US5391768A - Purification of 1,4-dioxan-2-one by crystallization.
-
The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
- Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
-
ResearchGate. (2025, August 6). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]
Sources
Technical Support Center: Boc Protection Optimization
Ticket Subject: Troubleshooting Low Yield in Amine Protection with Di-tert-butyl Dicarbonate (
Welcome to the "Boc Clinic"
While the protection of amines with
This guide is structured as a Tiered Troubleshooting System . Identify your symptom below to find the solution.
Tier 1: The Diagnostic Phase (Triage)
Before changing the chemistry, check the variables.
Q: My yield is low (<50%), but the reaction looks clean on TLC. Where is the product?
A: You likely lost it during isolation (The "Invisible Product" Syndrome). Boc-protection increases lipophilicity, but for small amines (e.g., amino acids, short-chain diamines), the product may remain amphiphilic.
-
The Trap: If you acidified the aqueous layer to pH 1-2 to remove excess amine, you might have deprotected your product (Boc is acid-labile) or protonated the product if it has other basic sites, keeping it in the water.
-
The Fix:
-
Acidify Cautiously: Use citric acid or
to pH 4–5, not HCl. This removes unreacted starting amine without stripping the Boc group. -
Salting Out: Saturate the aqueous phase with NaCl before extraction.
-
Solvent Choice: Use
or DCM for extraction; EtOAc is sometimes insufficient for polar Boc-amines.
-
Q: The reaction is stalled. I see starting material after 24 hours.
A: Check your reagent quality immediately.
-
The Test: Take a
NMR of your reagent.[1] shows a singlet at 1.5 ppm. -BuOH shows a singlet at 1.28 ppm. If you see significant -BuOH, throw the bottle away. -
The Rule: Always store
in the fridge (4°C). If it smells overwhelmingly of camphor/alcohol, it is degraded.
Tier 2: Advanced Troubleshooting (Reaction Engineering)
Scenario A: The "Lazy" Nucleophile (Anilines & Electron-Deficient Amines)
Symptom: Starting material remains despite fresh reagent and standard base.
The Science: Electron-withdrawing groups (EWGs) or aromatic rings delocalize the nitrogen lone pair, drastically reducing nucleophilicity. Standard bicarbonate/DCM conditions are insufficient.
The Solution: Hyper-Nucleophilic Catalysis (DMAP)
You must activate the electrophile. Adding 4-Dimethylaminopyridine (DMAP) creates a reactive
-
Protocol Adjustment:
-
Solvent: Acetonitrile or THF (anhydrous).
-
Catalyst: 10–20 mol% DMAP.
-
Temperature: Reflux (60–80°C) may be required for extreme cases (e.g., ortho-substituted anilines).
-
Warning: DMAP is a "double-edged sword." It can catalyze side reactions (see Tier 3).
Scenario B: The "Crowded" Amine (Steric Hindrance)
Symptom: Reaction is slow; forcing conditions lead to decomposition.
The Science: Bulky groups (e.g.,
The Solution: High Concentration & Lewis Acids
-
Concentration: Run the reaction neat (no solvent) or at very high concentration (2–5 M) if the amine is liquid.
-
Lewis Acid Catalysis:
or adsorbed on silica can coordinate to the Boc carbonyl, activating it without the basicity issues of DMAP. -
Ultrasound: Sonication can help overcome the activation energy barrier in heterogeneous mixtures.
Tier 3: Impurity Management (The "Dirty" Reaction)
Q: I see a "Di-Boc" byproduct (
).
A: You used too much
-
Fix: Reduce
to 0.95–1.0 equivalents. Add the reagent slowly (dropwise).
Q: My substrate is an amino-alcohol. I'm getting O-Boc and N-Boc.
A: Control your pH.
-
N-Selectivity: Use mild base (NaOH/Dioxane or
). The amine is more nucleophilic than the alcohol. Avoid DMAP! DMAP catalyzes O-acylation efficiently. -
O-Boc Reversal: If O-Boc forms, treat the crude mixture with dilute base (LiOH/MeOH) for 30 mins. The carbonate (O-Boc) is much more base-labile than the carbamate (N-Boc) and will hydrolyze back to the alcohol.
Q: How do I remove excess
without a column?
A: The "Scavenger" Trick.
-
The Fix: Add N,N-dimethyl-ethylenediamine (DMEDA) or Imidazole (0.5 eq relative to excess Boc) to the reaction mixture 30 minutes before workup.
Visual Troubleshooting Guide
Caption: Decision matrix for diagnosing low yields in Boc protection. Follow the path to identify reagent, substrate, or workup failures.
Optimized Experimental Protocols
Protocol A: Standard Conditions (High Yield, General Purpose)
Best for: Primary/Secondary alkyl amines, Amino acids.
-
Setup: Dissolve Amine (1.0 equiv) in THF/Water (1:1) or Dioxane/Water (1:1).
-
Note: Water is essential here to solubilize the base and absorb the generated
as bicarbonate.
-
-
Base: Add
(2.0 equiv) or (2.0 equiv). -
Addition: Cool to 0°C. Add
(1.1 equiv) dissolved in a minimal amount of THF dropwise. -
Reaction: Warm to RT and stir for 2–4 hours.
-
Workup (Crucial Step):
-
Evaporate THF/Dioxane (rotovap).
-
Dilute aqueous residue with water.
-
Wash: Extract with
(removes non-polar impurities). Discard organic layer. -
Acidify: Cool aqueous layer to 0°C. Add 1M Citric Acid until pH ~4.
-
Extract: Extract product with DCM or EtOAc (
). -
Dry:
, filter, and concentrate.[5]
-
Protocol B: The "Hard" Case (Anilines/Hindered Amines)
Best for: Non-nucleophilic amines where Protocol A fails.
-
Setup: Dissolve Amine (1.0 equiv) in anhydrous THF or MeCN (Concentration ~0.5–1.0 M).
-
Catalyst: Add DMAP (0.1 equiv) and DIPEA (1.5 equiv).
-
Reagent: Add
(1.2–1.5 equiv).-
Note: If the amine is very hindered, use the reagent neat (no solvent) if possible.
-
-
Reaction: Heat to reflux (60–80°C) under
for 12–24 hours. -
Scavenge (Optional): Add N,N-dimethyl-ethylenediamine (0.5 equiv) and stir for 30 mins to consume excess
. -
Workup: Dilute with EtOAc, wash with 0.5M HCl (removes DMAP, DIPEA, and scavenger), then saturated
, then Brine.
Comparative Data: Base & Solvent Effects
| Variable | Condition | Pros | Cons |
| Base | Cheap, easy workup, suppresses di-Boc. | Requires aqueous solvent; can hydrolyze esters. | |
| Base | Soluble in organics; good for anhydrous runs. | Harder to remove without acid wash; salts can clog columns. | |
| Catalyst | DMAP | Essential for anilines; boosts rate | Causes side reactions (O-Boc, Urea); difficult to remove traces. |
| Solvent | DCM | Good solubility for reactants. | Slow reaction rate (non-polar); halogenated waste. |
| Solvent | Water/Acetone | "Green", fast, easy workup. | Poor solubility for lipophilic amines. |
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The "Bible" of protection chemistry).
-
Basel, Y.; Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine: A convenient reagent system for the preparation of isocyanates from amines." J. Org. Chem.2000 , 65, 6368–6380. Link (Mechanistic insight into DMAP/Boc side reactions).
-
Chankeshwara, S. V.; Chakraborti, A. K. "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water."[9] Org.[9][10][11] Lett.2006 , 8, 3259.[9] Link (Green chemistry protocols).
- Knölker, H. J.; Braxmeier, T.; Ongania, K. H. "A Novel Method for the Synthesis of Isocyanates and Ureas from Amines." Angew. Chem. Int. Ed.1995, 34, 2497.
-
BenchChem Technical Support. "Boc Protection Mechanism (Boc2O + Base + DMAP)." Common Organic Chemistry. Link (Accessed 2024).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. Our focus is on providing practical, evidence-based solutions to ensure the highest purity of your final product.
Diagram: Purification Workflow Overview
Improving diastereoselectivity in reactions with chiral carbamates
Technical Support Center | Ticket ID: #DIA-OPT-2026
Welcome to the Advanced Synthesis Support Center.
You have accessed the Tier-3 Engineering Guide for optimizing diastereoselectivity (
Module 1: Diagnostic Workflow
Before altering variables, diagnose the root cause of your stereochemical erosion using the logic flow below.
Figure 1: Decision tree for isolating the cause of low diastereomeric ratios in carbamate lithiation.
Module 2: The Hoppe-Beak Lithiation (Reagent Control)
This section addresses the
Technical Deep Dive: The Chelation Mechanism
High diastereoselectivity relies on the Complex-Induced Proximity Effect (CIPE) . The lithium cation coordinates to the carbamate carbonyl oxygen and the chiral diamine, forming a rigid "tight ion pair" (TIP). This pre-complexation directs the base to remove one specific enantiotopic proton.
Critical Failure Point: If the solvent is too coordinating (e.g., THF), it competes with the carbamate/ligand for lithium coordination, breaking the rigid transition state and leading to racemization [1].
Troubleshooting Guide: Common Issues
| Issue | Potential Cause | Technical Solution |
| Low Yield (<50%) | Aggregation of | Add LiCl: Adding dry LiCl (1-2 equiv) can break up aggregates and accelerate deprotonation. |
| Low | Temperature Fluctuations | Strict Cryogenics: The lithiated species is configurationally unstable above -60°C. Use an internal thermometer. Do not rely on bath temp. |
| Low | Solvent Interference | Switch to TBME/Et2O: Replace THF with Diethyl Ether or tert-Butyl Methyl Ether (TBME). These solvents support Contact Ion Pairs (CIP) essential for stereocontrol [2]. |
| Inverted Stereochemistry | Wrong Ligand Enantiomer | Sparteine Surrogates: If (-)-sparteine gives the wrong isomer, use O'Brien's (+)-sparteine surrogate or specific bispidine ligands [3]. |
FAQ: Ligand Availability
Q: I cannot source (-)-sparteine. What are my validated alternatives? A: The scarcity of natural sparteine is a known supply chain issue. Validated synthetic alternatives include:
-
(+)-Sparteine Surrogates: Developed by O'Brien, these are commercially available and often provide higher selectivity than natural sparteine.
-
Bispidines: These synthetic diamines are highly tunable and effective for specific substrates where sparteine fails.
-
TMCDA: (trans-N,N'-dimethyl-1,2-cyclohexanediamine) is a cheaper alternative but generally yields lower selectivities in Hoppe-type lithiations.
Module 3: Electrophile Trapping & Stereochemistry
Even with perfect lithiation, the
Mechanism: Retention vs. Inversion [3]
-
Retention (
): Occurs with hard electrophiles (e.g., , , ). The electrophile coordinates to the Lithium atom first, delivering the group to the same face. -
Inversion (
): Occurs with soft electrophiles or alkyl halides (e.g., Allyl bromide, Benzyl bromide). The electrophile attacks the "back" of the C-Li bond.
Figure 2: Divergent stereochemical outcomes based on electrophile hardness.
Troubleshooting Tip: If you observe the "wrong" diastereomer, check if your electrophile is acting via an inversion mechanism. You may need to start with the opposite enantiomer of the ligand (or auxiliary) to access the desired target.
Module 4: Standard Operating Protocol (SOP)
Protocol: Enantioselective Lithiation-Substitution of
Reagents:
-
Substrate:
-Alkyl carbamate (1.0 equiv) -
Ligand: (-)-Sparteine (1.2 equiv)
-
Base:
-BuLi (1.2 equiv, cyclohexane solution) -
Solvent: Anhydrous
(Concentration 0.1 M)
Step-by-Step Procedure:
-
System Prep: Flame-dry a Schlenk flask under Argon. Add (-)-sparteine (1.2 equiv) and anhydrous
. -
Complexation: Cool to -78°C (acetone/dry ice). Add
-BuLi dropwise. Stir for 15 minutes to form the chiral base complex. -
Substrate Addition: Add the carbamate (dissolved in minimal
) dropwise over 10 minutes along the side of the flask to precool. -
Deprotonation: Stir at -78°C for 4–5 hours. Note: Shorter times may result in low conversion; longer times rarely hurt unless temperature fluctuates.
-
Quench: Add the electrophile (1.5 equiv) quickly.
-
For Inversion (Alkyl halides): Add neat or in
. -
For Retention (TMSCl): Add neat.
-
-
Warm-up: Allow the mixture to warm to room temperature slowly over 12 hours (unless the electrophile is highly reactive, in which case quench with MeOH at -78°C after 1 hour).
-
Workup: Standard aqueous workup (
, extraction with ).
Module 5: Auxiliary Removal
A common bottleneck is removing the carbamate auxiliary without destroying the newly formed sensitive chiral center.
Table: Removal Strategies
| Method | Reagents | Conditions | Best For |
| Reductive Cleavage | Reflux in THF | Converting carbamate | |
| Hydrolysis | THF/H2O, | Evans-type auxiliaries (Oxazolidinones).[4] | |
| Mild Reduction | THF, rt | Sensitive substrates prone to epimerization. | |
| Oxidative | MeCN/H2O |
References
-
Hoppe, D., & Hense, T. (1997). Enantioselective Lithiation of O-Alkyl Carbamates. Angewandte Chemie International Edition, 36(21), 2282–2316.
-
Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier Science. (Chapter on Enolate and Organolithium Alkylations).
-
O’Brien, P. (2008). Plus-Sparteine Surrogates: Synthesis and Applications. Chemical Communications, (6), 655–667.
-
Beak, P., & Meyers, A. I. (1986). Stereo- and Regiocontrol by Complex Induced Proximity Effects. Accounts of Chemical Research, 19(11), 356–363.
-
Besse, P., & Veschambre, H. (1994). Chemical and Enzymatic Hydrolysis of Carbamates. Tetrahedron: Asymmetry, 5(7), 1233–1243.
Sources
Validation & Comparative
A Comparative Guide to (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate and Other Chiral Building Blocks for Heterocyclic Synthesis
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical sciences, chirality is a fundamental principle governing the interaction between a drug molecule and its biological target.[1][2] The vast majority of biological macromolecules, such as proteins and nucleic acids, are chiral, leading to stereoselective binding and activity.[1] Consequently, more than half of all small-molecule drugs are chiral, with regulatory bodies like the FDA mandating rigorous evaluation of each enantiomer to optimize therapeutic efficacy and minimize potential toxicity.[1] This demand for enantiomerically pure compounds has elevated the importance of chiral building blocks—stereochemically defined molecular fragments that serve as efficient starting materials for the synthesis of complex active pharmaceutical ingredients (APIs).[2][3][4]
Nitrogen-containing heterocycles are among the most prevalent scaffolds in modern drugs, with structures like morpholines and piperazines frequently appearing in APIs due to their favorable physicochemical properties and ability to engage in crucial hydrogen bonding interactions.[5][] This guide provides an in-depth comparison of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate, a versatile synthon for chiral morpholine derivatives, with other prominent chiral building blocks. We will delve into the strategic advantages of each, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Featured Building Block: this compound
This compound (CAS 1569298-20-9) is a specialized chiral building block designed for the efficient construction of (S)-2-substituted morpholine scaffolds.[7] Its structure incorporates a Boc-protected primary amine, which allows for controlled deprotection and subsequent functionalization, and a 1,4-dioxane ring that serves as a masked and stereochemically defined diol equivalent. This pre-packaged chirality and functionality make it an attractive option for streamlining synthetic routes.
Structural and Physicochemical Profile:
| Property | Value |
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.26 g/mol |
| Appearance | Solid |
| Chirality | (S)-configuration at C2 of the dioxane ring |
| Key Features | Boc-protected amine, Chiral 1,4-dioxane core |
Synthetic Utility and Mechanistic Insight
The primary application of this building block is in the synthesis of N-substituted (S)-2-methylmorpholine derivatives. The general synthetic strategy involves the acid-catalyzed cleavage of the 1,4-dioxane ring, followed by an intramolecular cyclization.
The causality behind this experimental design is rooted in the inherent reactivity of the acetal functionality within the dioxane ring. Under acidic conditions, one of the ring oxygens is protonated, leading to ring opening and the formation of a carbocation intermediate, which is stabilized by the adjacent oxygen atom. This intermediate is then trapped by the deprotected amine (or a pre-existing primary amine) to forge the morpholine ring. The stereocenter, originating from the chiral building block, directs the conformation of the final product.
Experimental Protocol: Synthesis of a Chiral Morpholine Derivative
The following protocol illustrates a typical transformation using this compound.
Step 1: Boc Deprotection and In-situ Alkylation
-
To a solution of this compound (1.0 eq) in Dichloromethane (DCM, 0.1 M), add Trifluoroacetic acid (TFA, 4.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the mixture under reduced pressure to remove excess TFA and solvent.
-
Dissolve the resulting ammonium salt in Dimethylformamide (DMF, 0.1 M) and add a suitable base (e.g., Diisopropylethylamine, DIPEA, 3.0 eq).
-
Add the desired alkylating agent (e.g., Benzyl bromide, 1.2 eq) and stir at room temperature for 12 hours.
Step 2: Ring Cleavage and Cyclization
-
To the crude reaction mixture from Step 1, add a solution of 4M HCl in 1,4-dioxane (5.0 eq).
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-substituted (S)-2-methylmorpholine derivative.
Visualization of Synthetic Pathway
Caption: Synthetic workflow for morpholine synthesis.
Comparative Analysis with Alternative Chiral Building Blocks
While this compound offers a streamlined approach, other chiral building blocks are widely employed for constructing similar heterocyclic scaffolds. The choice of synthon is often dictated by factors such as cost, availability, desired substitution pattern, and scalability.
Chiral Amino Alcohols (e.g., (S)-tert-Leucinol)
Derived from readily available amino acids, chiral amino alcohols are among the most common building blocks from the "chiral pool".[2][8] They are versatile precursors for a wide range of chiral ligands and auxiliaries.
-
Synthetic Strategy: A typical route to a morpholine involves a two-step sequence: 1) O-alkylation with a 2-haloethanol derivative, and 2) intramolecular cyclization, often via activation of the alcohol as a leaving group (e.g., mesylation) followed by base-mediated ring closure.
-
Advantages: High enantiopurity, relatively low cost, and derivation from natural sources.[9]
-
Limitations: The synthesis requires multiple steps and careful control of reaction conditions to avoid side reactions like N-alkylation or over-alkylation.
Chiral Epoxides (e.g., (R)-Glycidyl Butyrate)
Chiral epoxides are powerful electrophilic building blocks that enable the stereospecific introduction of a 1,2-hydroxyamine functionality.
-
Synthetic Strategy: The synthesis begins with the regioselective ring-opening of the epoxide with an appropriate amine (e.g., benzylamine). The resulting amino alcohol can then be N-alkylated with a 2-haloethanol derivative, followed by an intramolecular Williamson ether synthesis to form the morpholine ring.
-
Advantages: High reactivity and stereospecificity in ring-opening reactions. Commercially available in high enantiomeric purity.
-
Limitations: The synthesis can be lengthy, and regioselectivity of the initial ring-opening can be an issue with sterically hindered amines.
Direct Asymmetric Synthesis
This strategy bypasses the use of a pre-formed chiral building block. Instead, it creates the chiral center during the formation of the heterocyclic ring using a chiral catalyst.
-
Synthetic Strategy: An example is the tandem hydroamination and asymmetric transfer hydrogenation of ether-containing aminoalkyne substrates.[10][11] A titanium catalyst first mediates the formation of a cyclic imine, which is then reduced enantioselectively using a chiral Ruthenium catalyst (e.g., Noyori-Ikariya catalyst) to yield the morpholine.[10]
-
Advantages: Atom-economical and potentially shorter synthetic route. Allows for the creation of diverse derivatives from simple achiral precursors.[4]
-
Limitations: Requires specialized and often expensive transition-metal catalysts. Optimization of reaction conditions and catalyst loading can be time-consuming. The substrate scope may be limited by the catalyst's requirements.
Comparative Data Summary
| Building Block / Method | Source / Availability | Typical Steps to Morpholine | Stereochemical Control | Key Advantages | Key Limitations |
| This compound | Synthetic / Commercial | 2-3 | Substrate-controlled | Streamlined synthesis; pre-installed stereocenter. | Higher cost; less modularity for C2 substituent. |
| Chiral Amino Alcohols | Chiral Pool / Commercial | 3-4 | Substrate-controlled | Low cost; high enantiopurity; readily available.[2][8] | Longer synthetic route; potential for side reactions. |
| Chiral Epoxides | Synthetic / Commercial | 3-4 | Substrate-controlled | High stereospecificity; versatile electrophile. | Potential regioselectivity issues; multi-step sequence. |
| Direct Asymmetric Catalysis | N/A (Method-based) | 1-2 (from advanced precursors) | Catalyst-controlled | Atom economical; high enantioselectivity.[10] | Requires expensive catalysts; extensive optimization. |
Strategic Considerations and Decision-Making
The selection of a chiral building block is a critical decision that impacts the overall efficiency and feasibility of a synthetic project. The choice is not merely about accessing the target molecule but also about the context of the research.
Causality Behind Experimental Choices:
-
For Early-Stage Drug Discovery & Library Synthesis: Direct asymmetric catalysis or the use of versatile, readily available building blocks like chiral amino alcohols is often preferred. These approaches allow for the rapid generation of a diverse set of analogs for structure-activity relationship (SAR) studies.[1][12]
-
For Lead Optimization & Scale-Up: A building block like this compound becomes highly attractive. Its use can lead to a more convergent and reproducible synthesis, which is crucial for producing larger quantities of a specific drug candidate. The higher initial cost of the building block can be offset by a reduction in the number of synthetic steps, labor, and purification costs.
-
When Specific C2-Functionality is Required: If a substituent other than a methyl group (or its precursor) is desired at the C2 position of the morpholine, starting from chiral amino alcohols or epoxides offers greater flexibility, as the side chain is introduced independently.
Decision-Making Workflow
Caption: Decision workflow for chiral synthon selection.
Conclusion
This compound represents a highly valuable and strategic chiral building block for the synthesis of (S)-2-methylmorpholine derivatives. Its key advantage lies in providing a convergent and reliable pathway, making it particularly suitable for the later stages of drug development where process efficiency and reproducibility are paramount.
While it may not offer the same flexibility or low initial cost as traditional chiral pool-derived synthons like amino alcohols, its ability to reduce the number of synthetic steps provides a compelling economic and logistical argument. In contrast, direct asymmetric catalysis offers the most atom-economical approach but comes with the challenges of catalyst cost and optimization. The ultimate choice of building block is a nuanced decision that must align with the specific goals, timeline, and resources of the research program. Understanding the comparative strengths and weaknesses of each approach, as outlined in this guide, is essential for navigating the complex yet rewarding field of chiral synthesis.
References
- AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
- AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
- Benchchem. A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research.
- PMC. Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry.
- Application of chiral building blocks to the synthesis of drugs.
- Sorensen, E. J., et al. (2017).
- Smith, A. B., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC.
- Organic Chemistry Portal. Morpholine synthesis.
- ResearchGate. (2025, August 10). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines | Request PDF.
- Denizet, A., et al. (2023, January 1). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars.
- Li, W.-D. Z., et al. (2016, July 21).
- Perregaard, J., et al. (2008, April 15). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed.
- Steel, P. J. Nitrogen Heterocycles as Building Blocks for New Metallosupramolecular Architectures.
- Reagentia. (S)-tert-butyl ((1,4-dioxan-2-yl)methyl)
- BOC Sciences. (2025, October 30). Top Nitrogen Heterocycles in Modern Drugs.
- Steel, P. J. (2004, May 31). Nitrogen Heterocycles as Building Blocks for New Metallo-supramolecular Architectures. MDPI.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S)-tert-butyl ((1,4-dioxan-2-yl)methyl)carbamate (1 x 5 g) | Reagentia [reagentia.eu]
- 8. mdpi.com [mdpi.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Morpholine synthesis [organic-chemistry.org]
- 12. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternatives to (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate in chiral synthesis
A Comparative Performance Guide
Topic: Alternatives to (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate CAS: 1569298-20-9 (Target Molecule) Focus: Process Chemistry (Synthetic Routes) & Medicinal Chemistry (Bioisosteres)
Executive Summary
This compound is a high-value chiral building block used to introduce the 1,4-dioxane moiety into kinase inhibitors and GPCR ligands. The dioxane ring serves as a critical bioisostere for cyclohexane or phenyl rings, significantly lowering lipophilicity (LogP) while maintaining spatial filling.
However, reliance on this specific synthon presents two distinct challenges:
-
Process Challenge: High cost and supply chain volatility of the chiral starting material, (S)-epichlorohydrin.
-
MedChem Challenge: Metabolic liability at the α-carbon (ether oxidation) or insufficient solubility.
This guide analyzes Process Alternatives (synthesis routes to the same target) and Structural Alternatives (bioisosteres for lead optimization).
Part 1: Process Alternatives (Synthetic Route Optimization)
To bypass the expensive (S)-epichlorohydrin starting material, we compare the standard route against the Hydrolytic Kinetic Resolution (HKR) route.
1. The Benchmark Route: Chiral Pool Synthesis
-
Starting Material: (S)-Epichlorohydrin.
-
Mechanism: Ring opening with ethylene glycol followed by base-mediated cyclization.
-
Pros: High enantiomeric excess (ee > 98%) established by starting material.
-
Cons: (S)-Epichlorohydrin is significantly more expensive than the racemate; inversion of configuration risks during cyclization.
2. The Superior Alternative: Jacobsen Hydrolytic Kinetic Resolution (HKR)
This route utilizes a Cobalt-Salen catalyst to resolve racemic epichlorohydrin, offering a cost-effective path to high-purity chiral synthons.[1]
Protocol: Synthesis via HKR of Epichlorohydrin
-
Objective: Preparation of (S)-epichlorohydrin from racemic epichlorohydrin.
-
Catalyst: (S,S)-Co(salen) complex (0.5 mol%).
-
Reagents: Racemic Epichlorohydrin, Water, THF.
Step-by-Step Methodology:
-
Catalyst Activation: Dissolve (S,S)-Co(salen) precatalyst in THF. Add acetic acid (2 equiv relative to Co) and stir for 30 min in open air to generate the active Co(III) species. Remove solvent and dry.
-
Resolution: Charge the reactor with racemic epichlorohydrin (1.0 equiv) and the activated catalyst (0.5 mol%).
-
Hydrolysis: Slowly add water (0.55 equiv) over 4 hours at 0°C. Critical: Slow addition prevents exotherms and ensures kinetic selectivity.
-
Separation: The reaction yields (S)-epichlorohydrin (unreacted) and (R)-3-chloro-1,2-propanediol. Isolate the volatile (S)-epichlorohydrin via vacuum distillation (bp ~116°C).
-
Dioxane Formation: React the isolated (S)-epichlorohydrin with ethylene glycol and NaH in THF to form the (S)-((1,4-dioxan-2-yl)methyl)amine precursor.
-
Boc Protection: Standard protection with Boc₂O.
Validation Metrics:
-
Yield: 40-45% (max theoretical 50%).
-
Enantiomeric Excess: >99% ee (determined by chiral GC).
-
Cost Efficiency: ~60% reduction in raw material costs compared to purchasing chiral epichlorohydrin.
Part 2: Structural Alternatives (Medicinal Chemistry Bioisosteres)
When the 1,4-dioxane moiety fails due to metabolic instability or poor physicochemical properties, select one of the following bioisosteres.
Comparative Data: Dioxane vs. Bioisosteres
| Feature | (S)-Dioxane (Target) | (S)-THF Analog | (S)-Morpholine Analog | (S)-Oxetane Analog |
| Structure | 6-membered, 2-Oxygen | 5-membered, 1-Oxygen | 6-membered, 1-N, 1-O | 4-membered, 1-Oxygen |
| LogP (Approx) | 0.8 | 1.3 | 0.2 | 0.4 |
| TPSA (Ų) | 18.5 | 9.2 | 12.0 | 9.2 |
| Metabolic Risk | Low (α-oxidation) | Moderate (α-oxidation) | High (N-dealkylation) | Low (Ring stable) |
| Solubility | Good | Moderate | Excellent | Good |
| Primary Utility | Lipophilicity Lowering | Steric Bulk / Lipophilicity | Solubility Fix | Metabolic Stability |
Alternative A: (S)-Tetrahydrofuran-2-ylmethylamine
-
Why Choose: If the dioxane ring is too polar or if the second oxygen is unnecessary for H-bonding.
-
Trade-off: Higher LogP; potential for rapid metabolism via CYP450 α-hydroxylation.
Alternative B: (S)-Morpholin-2-ylmethylamine
-
Why Choose: If solubility is the crash criterion. The basic nitrogen (pKa ~8.3) introduces a solubilizing handle.
-
Trade-off: Introduces hERG liability risk due to the basic amine; potential N-oxide formation.
Alternative C: (S)-Oxetan-2-ylmethylamine
-
Why Choose: The "Prince of Bioisosteres." It lowers lipophilicity (gem-dimethyl replacement) and blocks metabolic hot-spots due to ring strain preventing easy oxidation.
-
Trade-off: Chemical stability (acid sensitivity) during synthesis; harder to source chiral starting materials.
Part 3: Decision Framework & Visualization
Diagram 1: Synthetic Route Selection (Process Chemistry)
This flow illustrates when to use the Direct Chiral route versus the HKR resolution route.
Caption: Decision matrix for selecting the synthetic route based on scale and cost constraints.
Diagram 2: Bioisostere Selection Logic (Medicinal Chemistry)
A guide for selecting the correct structural alternative based on ADME failures.
Caption: Logical workflow for selecting bioisosteres to address specific ADME liabilities.
References
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[1] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Grygorenko, O. O., et al. (2018). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Synthesis. Link
-
Sigma-Aldrich. Jacobsen's Catalyst for Hydrolytic Kinetic Resolution. Technical Bulletin. Link
Sources
Enantiomeric purity determination of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate
Topic: Enantiomeric Purity Determination of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Comparative Technical Guide for Process Chemists and Analysts[1]
Executive Summary & Strategic Context
The determination of enantiomeric excess (ee) for This compound (CAS: 1569298-20-9) is a critical quality attribute (CQA) in the synthesis of kinase inhibitors and other bioactive heterocycles.[1] As a Boc-protected amine attached to a chiral dioxane core, this molecule presents unique challenges: it lacks strong chromophores for UV detection (relying on the weak carbonyl absorbance) and possesses high conformational flexibility in the dioxane ring.
This guide objectively compares three distinct analytical workflows: Direct Chiral HPLC (The Industry Standard), Chiral SFC (The High-Throughput Alternative), and NMR with Chiral Solvating Agents (The Ab Initio Verification).
comparative Matrix: Method Performance
| Feature | Method A: Normal Phase Chiral HPLC | Method B: Chiral SFC | Method C: 1H-NMR (CSA) |
| Primary Utility | QC Release, GLP Validation | High-Throughput Screening, Prep Scale | Absolute Configuration check, No Ref Std |
| Resolution ( | High (> 2.0 typical) | Very High (> 3.0 typical) | Low (Peak splitting) |
| Analysis Time | 15 – 30 mins | 3 – 8 mins | 10 – 60 mins |
| Solvent Cost | High (Hexane/IPA) | Low (CO | Low (Deuterated solvents) |
| Sensitivity | High (UV 210 nm or CAD) | Moderate (UV noise from CO | Low (mg scale required) |
| Robustness | Excellent | Good (Pressure dependent) | Moderate (Conc.[1][2] dependent) |
Method A: Normal Phase Chiral HPLC (The Gold Standard)
Direct separation on polysaccharide-based stationary phases is the most robust approach for Boc-protected amines.[1] The carbamate moiety provides a "handle" for hydrogen bonding with the stationary phase, while the dioxane ring interacts via dipole-dipole mechanisms.
Recommended Column Chemistry
For 2-substituted 1,4-dioxanes, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA) is the primary recommendation due to its ability to recognize the spatial arrangement of the exocyclic carbamate.[1]
-
Alternative: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) offers complementary selectivity if the AD phase shows peak overlap.[1]
Validated Protocol
Objective: Baseline separation of (S)- and (R)-enantiomers.
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v)[1]
-
Note: Using Ethanol (90:10) may reduce retention time but can compress resolution.[1]
-
-
Flow Rate: 1.0 mL/min[3]
-
Temperature: 25 °C
-
Detection: UV at 210 nm (Critical: The Boc group has weak absorbance; 254 nm is often insufficient).
-
Sample Diluent: Mobile Phase.
Self-Validating Mechanism
If the pure (R)-enantiomer is unavailable as a reference standard, you must generate a Racemic Marker in situ to prove the method is separating enantiomers and not impurities.[1]
-
Dissolve in 1 mL of MeOH with 10% NaOH.
-
Heat at 50°C for 1 hour (induces partial racemization via deprotonation/reprotonation at the chiral center alpha to the ether/amine, though difficult for dioxanes, harsh conditions may be needed).
-
Better Alternative: Synthesize a small batch of racemate using racemic epichlorohydrin or starting material.[1]
-
-
Inject this "spiked" sample. The appearance of a new peak (the R-isomer) confirms the method's specificity.
Method B: Chiral SFC (The Green Alternative)
Supercritical Fluid Chromatography (SFC) is superior for throughput and purification.[1] The low viscosity of supercritical CO
Protocol
-
Column: Chiralpak IG or IC (Sub-2 µm or 3 µm particles preferred for speed).[1]
-
Mobile Phase:
-
A: CO
(sc) -
B: Methanol (No additives required for neutral Boc-carbamates).[1]
-
-
Gradient: 5% to 40% B over 5 minutes.
-
Back Pressure: 120 bar.
-
Temperature: 40 °C.
Technical Insight
SFC is particularly advantageous for this molecule because the dioxane ring is highly soluble in scCO
Method C: 1H-NMR with Chiral Solvating Agents (CSA)
Use this method when no chiral column is available or to assign absolute configuration by comparing chemical shift perturbations (
Protocol
-
Solvent: CDCl
(Must be anhydrous to prevent CSA hydrolysis).[1] -
Shift Reagent: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] (Eu(hfc)
).[1] -
Procedure:
Limitation
The Boc signal is a singlet of 9 protons.[1] Splitting this large signal requires significant separation.[1] The CH
Visualizing the Workflow
The following diagrams illustrate the decision-making process and the experimental validation loop.
Figure 1: Method Selection Decision Tree
Caption: Logical flow for selecting the optimal analytical technique based on resource availability and throughput needs.
Figure 2: Experimental Validation Loop (HPLC/SFC)
Caption: Step-by-step workflow for developing and validating the chiral separation method.
References
-
Straniero, V., et al. (2018).[1][5] "How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?" Chirality, 30(7), 943-950.[1][5] Link
-
YMC Co., Ltd. (2019).[1] "Efficient method development for chiral separation by using CHIRAL ART columns." Application Note U190520AE. Link[1]
-
Phenomenex. (2020).[1] "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Technique Guide. Link
-
Shimadzu Corporation. (2016).[1] "Chiral Separation Using SFC and HPLC." Pittcon 2016 Poster 1760-16. Link
-
Sigma-Aldrich. "(S)-tert-Butyl (4-oxobutan-2-yl)carbamate Product Information."[1] Link
Sources
- 1. 1,4-Dioxan-2-ylmethanamine | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Online CAS Number 868694-44-4 - TRC - tert-Butyl [(S)-1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl]carbamate | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. (S)-tert-butyl ((1,4-dioxan-2-yl)methyl)carbamate (1 x 5 g) | Reagentia [reagentia.eu]
- 5. How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Chemistries: A Comparative Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Solid-phase peptide synthesis (SPPS) has become the cornerstone of modern peptide chemistry, enabling the creation of complex peptide molecules that are vital for research and therapeutic development. The success of this technique hinges on the strategic use of protecting groups to ensure the sequential and controlled assembly of amino acids. At the heart of SPPS are two dominant strategies, defined by the Nα-amino protecting group employed: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The choice between these two methodologies is a critical decision that profoundly influences the synthesis workflow, reagent selection, final peptide purity, and overall efficiency.
This in-depth technical guide provides a comprehensive comparison of the Boc and Fmoc strategies. We will delve into the core chemical principles, present detailed experimental protocols, and analyze the performance of each method with supporting data, empowering you to make an informed decision for your specific synthetic challenges.
The Core Principle: Orthogonal Protection
Successful peptide synthesis requires the temporary protection of the α-amino group of the incoming amino acid and the more permanent protection of reactive amino acid side chains. An orthogonal protection strategy is one where these two sets of protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at each step of the synthesis.[] This principle is fundamental to both Boc and Fmoc chemistries, though they achieve it in different ways.
The Boc Strategy: A Classic Approach with Enduring Relevance
The Boc strategy, the foundational method of SPPS, utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[2] Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[2][3] The "permanent" side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage of the peptide from the resin.[4][5] This reliance on differential acid lability means the Boc strategy is not strictly orthogonal but rather employs a graduated lability approach.
The Fmoc Strategy: The Modern Workhorse
The Fmoc strategy was developed as a milder alternative and has become the most widely used method for peptide synthesis.[2][6] It employs the base-labile Fmoc group for Nα-protection, which is readily cleaved by a secondary amine, most commonly piperidine.[7][8] The side-chain protecting groups are acid-labile (typically tert-butyl based) and are removed simultaneously with the peptide's cleavage from the resin using TFA.[9] This represents a truly orthogonal protection scheme, as the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base versus acid).[9]
Head-to-Head Comparison: Key Performance Metrics
The choice between Boc and Fmoc SPPS is often dictated by the specific requirements of the peptide being synthesized, the scale of the synthesis, and the available laboratory infrastructure. Below is a detailed comparison of the two strategies across several critical parameters.
| Feature | Boc-SPPS | Fmoc-SPPS |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Reagent | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) |
| Side-Chain Protection | Benzyl-based (e.g., Bzl, Tos) | tert-Butyl-based (e.g., tBu, Trt) |
| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA) | Trifluoroacetic acid (TFA) |
| Chemistry | Harsher, repeated acid treatment | Milder, base deprotection and final acid cleavage |
| Orthogonality | Graduated acid lability | Fully orthogonal |
| Automation | More complex due to corrosive reagents | Readily automated; UV monitoring of Fmoc cleavage |
| Safety & Equipment | Requires specialized, HF-resistant apparatus | Can be performed in standard laboratory glassware |
| Cost | Boc-protected amino acids are generally less expensive.[] | Fmoc-protected amino acids can be more expensive, but overall process can be more cost-effective.[] |
Performance Insights: A Quantitative Look
While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature, performance can be inferred from available data and extensive practical application.
Yield and Purity
The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[] For routine peptide synthesis, the Fmoc approach often provides higher purity crude products due to its milder deprotection steps, which can minimize side reactions.[11] However, for certain hydrophobic sequences that are prone to aggregation, the Boc strategy can sometimes offer advantages.[12] The repetitive acidic deprotection in Boc chemistry keeps the growing peptide chain protonated, which can help to disrupt inter-chain hydrogen bonding and improve solvation, potentially leading to higher purity for these "difficult" sequences.[11]
A study on the synthesis of the "difficult" 65-74 fragment of the acyl carrier peptide (ACP) using Fmoc-SPPS highlighted the impact of different activators on crude product purity, demonstrating the robustness of the methodology.[13]
| Activator | Coupling Time | Crude Purity (%) |
| HATU | 2 x 1 min | 83.63 |
| HCTU | 2 x 20 min | 81.33 |
| COMU | 2 x 1 min | 79.00 |
Racemization
Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can impact biological activity. The risk of racemization is influenced by the choice of protecting group, coupling reagents, and reaction conditions.
The Fmoc strategy, when paired with modern, highly efficient coupling reagents like HATU and HBTU, generally provides superior stereoselectivity, especially for racemization-prone amino acids such as histidine and cysteine.[] In contrast, the Boc strategy is traditionally paired with coupling reagents like DCC/HOBt, which, while cost-effective, may have lower coupling efficiency and a higher risk of racemization.[]
For instance, studies on histidine incorporation have shown that the choice of side-chain protecting group is crucial. In Fmoc-SPPS, using Fmoc-His(Boc)-OH significantly reduces epimerization compared to Fmoc-His(Trt)-OH, especially at elevated temperatures used in microwave-assisted synthesis.[8][14]
| Histidine Derivative | Coupling Conditions | % D-Isomer (Epimerization) |
| Fmoc-His(Trt)-OH | 50 °C for 10 min | 6.8 |
| Fmoc-His(Boc)-OH | 50 °C for 10 min | 0.18 |
| Fmoc-His(Trt)-OH | 90 °C for 2 min | >16 |
| Fmoc-His(Boc)-OH | 90 °C for 2 min | 0.81 |
Chemical Mechanisms and Workflows
A thorough understanding of the underlying chemistry is paramount for successful peptide synthesis.
Boc-SPPS: The Chemistry of Graduated Acid Lability
The Boc-SPPS cycle relies on the differential sensitivity of the Boc and benzyl-based protecting groups to acid.
Caption: The cyclical workflow of Boc solid-phase peptide synthesis.
Boc Deprotection Mechanism:
The removal of the Boc group proceeds via an acid-catalyzed mechanism.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Fmoc-SPPS: The Power of Orthogonality
The Fmoc-SPPS cycle leverages the base-lability of the Fmoc group, allowing for mild deprotection conditions.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Fmoc Deprotection Mechanism:
The Fmoc group is removed via a β-elimination mechanism initiated by a base.
Caption: Mechanism of base-catalyzed Fmoc deprotection.
Experimental Protocols
Below are detailed, step-by-step methodologies for a single synthesis cycle using both Boc and Fmoc strategies.
Protocol 1: Boc-SPPS Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin-bound peptide with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 30 minutes at room temperature.
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly with DCM (3x) and then isopropanol (1x) to remove residual acid.
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and wash with DCM (3x).
-
-
Coupling (using HBTU/DIEA):
-
In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor reaction completion with a qualitative ninhydrin test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Protocol 2: Fmoc-SPPS Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling (using HCTU/DIEA):
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and HCTU (3.9 equivalents) in a minimal amount of DMF.
-
Add DIEA (8 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 30-60 minutes at room temperature.
-
Monitor reaction completion with a qualitative ninhydrin test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Common Side Reactions and Mitigation Strategies
The choice of protection strategy can influence the prevalence of certain side reactions.
Boc-SPPS:
-
Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains (Trp, Met, Cys, Tyr).[15]
-
Mitigation: Use of scavengers (e.g., dithiothreitol, anisole) in the TFA deprotection/cleavage cocktail.[15]
-
-
Asp-Pro Cleavage: The Asp-Pro bond can be susceptible to cleavage under the strong acid conditions of the final HF step.
-
Mitigation: Careful control of cleavage conditions (time and temperature).
-
-
Homoserine Lactone Formation: C-terminal methionine can cyclize to homoserine lactone during HF cleavage.
-
Mitigation: Removal of all tBu-based protecting groups prior to HF cleavage.
-
Fmoc-SPPS:
-
Aspartimide Formation: The side chain of aspartic acid can cyclize to form an aspartimide, especially in Asp-Gly or Asp-Ser sequences. This can lead to racemization and the formation of β-peptide linkages.[9]
-
Mitigation: Use of additives like 1-hydroxybenzotriazole (HOBt) in the piperidine deprotection solution, or using alternative deprotection bases like piperazine.[9]
-
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is particularly prevalent when proline is one of the first two residues.
-
Mitigation: Use of sterically hindered resins (e.g., 2-chlorotrityl chloride resin) or coupling a pre-formed dipeptide.
-
-
Racemization of C-terminal Cysteine: The C-terminal cysteine residue can be prone to racemization during the basic deprotection steps.
-
Mitigation: Using alternative deprotection bases like piperazine with HOBt.[9]
-
Conclusion: Making the Right Choice for Your Synthesis
Both Boc and Fmoc solid-phase peptide synthesis are powerful and well-established methodologies. The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, compatibility with a diverse range of chemistries, and amenability to automation.[2][11] It is particularly well-suited for the synthesis of peptides containing acid-sensitive residues or post-translational modifications.[]
However, the Boc strategy remains a valuable and robust tool, especially for the synthesis of long and challenging sequences that are prone to aggregation, where the repetitive acidic deprotection can help to disrupt interchain hydrogen bonding.[11][12] For certain large-scale industrial productions with well-established protocols, Boc chemistry continues to be a reliable option.[]
Ultimately, the decision between Boc and Fmoc SPPS should be made on a case-by-case basis, taking into account the specific peptide sequence, the presence of sensitive residues or modifications, the desired scale of synthesis, and the available laboratory infrastructure. A thorough understanding of the underlying chemistry of both approaches is paramount for the successful synthesis of high-quality peptides for research and drug development.[2]
References
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (URL: [Link])
-
Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC - NIH. (URL: [Link])
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (URL: [Link])
-
Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])
-
Comparison of Peptide Synthesis Methods and Techniques. (URL: [Link])
-
Hf cleavage and deprotection from resins | PPTX - Slideshare. (URL: [Link])
-
A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed. (URL: [Link])
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate. (URL: [Link])
-
Cleaving peptides from Merrifield resin; TFMSA cleavage. (URL: [Link])
-
Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (URL: [Link])
-
Fmoc / t-Bu Solid Phase Synthesis - Sunresin. (URL: [Link])
-
Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators - Luxembourg Bio Technologies. (URL: [Link])
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. - ResearchGate. (URL: [Link])
-
Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - Amazon AWS. (URL: [Link])
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 15. peptide.com [peptide.com]
Comparative Guide: Coupling Reagents for Boc-Protected Amino Acids
Executive Summary
For decades, the choice of coupling reagents in Boc chemistry was dominated by DCC/HOBt. However, the landscape has shifted significantly due to safety reclassifications of HOBt (explosive) and the development of superior "onium" salts. This guide analyzes the performance of modern coupling reagents specifically within the context of Boc solid-phase peptide synthesis (SPPS) and solution-phase synthesis .[1]
Key Findings:
-
Standard SPPS: DIC/Oxyma Pure is the new industry benchmark, offering superior suppression of racemization and safety compared to DIC/HOBt.
-
Difficult Couplings: HATU remains the gold standard for sterically hindered junctions, though COMU offers comparable efficiency with better solubility and safety.[2][3]
-
Solution Phase: EDC/Oxyma is preferred for ease of workup (water-soluble by-products).[1]
-
Critical Boc Nuance: Unlike Fmoc chemistry, Boc deprotection yields a protonated amine salt; in situ neutralization is the single most critical variable for coupling success.
The Boc Context: Acid Lability & Neutralization
While Fmoc chemistry dominates modern peptide synthesis, Boc (tert-butyloxycarbonyl) chemistry remains essential for synthesizing base-sensitive targets (e.g., depsipeptides, thioesters) and aggregation-prone sequences.[1]
The Neutralization Imperative
In Fmoc synthesis, piperidine deprotection leaves a free amine. In Boc synthesis, TFA deprotection leaves a trifluoroacetate salt (
-
The Challenge: Coupling reagents react with free amines. The salt must be neutralized.
-
The Risk: Excessive base (e.g., TEA, DIEA) during neutralization promotes racemization via proton abstraction at the
-carbon of the activated amino acid.[1] -
The Solution: Use "In Situ Neutralization" protocols where the base is added simultaneously with the coupling reagent, or use reagents that are less sensitive to base excess.
Mechanistic Comparison
Understanding the activation pathway is vital for troubleshooting low yields.
Class A: Carbodiimides (DCC, DIC, EDC)[1][3]
-
Mechanism: Forms an unstable O-acylisourea.[1]
-
Additives (Crucial): Must be used with an additive (HOBt, HOAt, Oxyma) to prevent rearrangement into an unreactive N-acylurea and to suppress racemization.[1]
-
Boc Suitability: High. Carbodiimides are neutral; they do not require base for activation, reducing racemization risks during the activation step.
Class B: Onium Salts (Aminium/Uronium/Phosphonium)[1]
-
Mechanism: Reacts with the carboxylate anion.
-
Boc Suitability: Requires a tertiary base (DIEA/NMM) to deprotonate the carboxylic acid and the N-terminal amine salt.[1] This high local base concentration makes "difficult" couplings faster but increases racemization risk if not carefully managed.
Figure 1: Activation pathways.[1] Note that Carbodiimides require an additive to form the stable Active Ester, whereas Onium salts generate it directly but require base.
Performance Analysis & Data
Comparative Efficiency Matrix
The following table synthesizes experimental data regarding yield, racemization (epimerization), and handling properties.
| Reagent System | Class | Coupling Efficiency | Racemization Risk | Solubility (By-products) | Best Use Case |
| DIC / Oxyma | Carbodiimide | High | Very Low (<1%) | Soluble (DCM/DMF) | Standard Boc SPPS .[1] Safer than HOBt.[3][5] |
| HATU | Aminium (Guanidinium) | Very High | Low | Good | Difficult/Hindered sequences.[1][2] |
| COMU | Uronium | Very High | Low | Excellent | Green Alternative to HATU. High solubility. |
| PyBOP | Phosphonium | High | Low | Good | Cyclization or when onium salts fail. |
| DCC / HOBt | Carbodiimide | Moderate | Moderate | Insoluble (DCU) | Obsolete for SPPS; acceptable for solution phase.[1] |
| EDC / Oxyma | Carbodiimide | High | Low | Water Soluble | Solution Phase .[3] Easy aqueous workup. |
Racemization Data: The "Oxyma Effect"
Recent studies (see Albericio et al.) utilizing the sensitive Z-Phg-Pro-NH2 model demonstrate the superiority of Oxyma over HOBt.[1][6]
Insight: Oxyma Pure creates a leaving group with a pKa (~4.[8]60) similar to HOBt but with a structure that minimizes proton abstraction from the
Experimental Protocols
Protocol A: Standard Boc SPPS (DIC/Oxyma)
Recommended for 90% of couplings. Cost-effective and safe.[1]
Reagents:
-
0.5 M Boc-Amino Acid in DMF.
-
0.5 M Oxyma Pure in DMF.
-
0.5 M DIC in DMF.
-
Neutralization Base: DIEA (Diisopropylethylamine).[1]
Workflow:
-
Deprotection: Treat resin with 50% TFA/DCM (2 x 1 min, 1 x 30 min). Wash with DCM (3x).[1][2]
-
Neutralization (Critical): Wash resin with 5% DIEA in DCM (3 x 1 min) to remove TFA salts.[1] Wash with DMF (3x).
-
Note: Some chemists prefer "In Situ Neutralization" (adding DIEA directly to the coupling mixture). For standard couplings, a separate wash is safer to avoid base-catalyzed side reactions.[1]
-
-
Activation: Mix Boc-AA (3 eq), Oxyma (3 eq), and DIC (3 eq). Allow to activate for 2-3 minutes (solution turns yellow/orange).[1]
-
Coupling: Add mixture to resin. Shake for 60 minutes.
-
Monitoring: Perform Kaiser test. If blue (incomplete), recouple.[1]
Protocol B: Difficult Coupling (HATU)
Use for N-methylated amino acids, Aib, or bulky residues (Val-Val).[1]
Reagents:
-
0.4 M HATU in DMF.
-
Base: DIEA (Pure).[1]
Workflow:
-
Deprotection: Standard TFA cycle.
-
No Separate Neutralization: Proceed directly to coupling (In Situ Neutralization is required for HATU kinetics).
-
Coupling Cocktail:
-
Dissolve Boc-AA (3 eq) and HATU (2.9 eq) in minimal DMF.
-
Add DIEA (6 eq).[1][2] Crucial: The extra equivalents neutralize the resin-bound amine salt.[1]
-
Immediate Addition: Add to resin within 30 seconds.
-
Warning: Do not pre-activate HATU with base for >2 minutes; it can form an inactive guanidinium species.
-
-
Reaction: Shake for 2-4 hours or double couple.
Decision Guide: Selecting the Right Reagent
Figure 2: Decision tree for reagent selection based on synthesis phase and sequence difficulty.
Safety & Handling
-
HOBt: Reclassified as a Class 1 explosive (UN 0508).[1] Many suppliers now ship it wet or have discontinued it. Recommendation: Replace with Oxyma Pure.
-
BOP: Generates HMPA (Hexamethylphosphoramide), a potent carcinogen.[1] Recommendation: Replace with PyBOP.
-
HATU/Uroniums: Potential sensitizers. Handle in a fume hood.
References
-
Valeur, E., & Bradley, M. (2009).[9][10][11] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[1] Link[1]
-
Subirós-Funosas, R., et al. (2009).[1] Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion.[1][3][8][12] Chemistry – A European Journal, 15(37), 9394-9403.[1] Link[1]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][2][13] An efficient peptide coupling additive.[2][3][5][8][13][] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. oxymapure.com [oxymapure.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Valeur, E. and Bradley, M. (2009) Amide Bond Formation Beyond the Myth of Coupling Reagents. Chemical Society Reviews, 38, 606-631. - References - Scientific Research Publishing [scirp.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. 肽偶联剂选择指南 [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
Efficacy of Different Bases in Boc Protection Reactions: A Comparative Technical Guide
Executive Summary & Core Directive
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis and peptide chemistry, valued for its stability towards basic conditions and orthogonal cleavage under acidic conditions.[1][2] While the reagent—di-tert-butyl dicarbonate (Boc₂O)—is standard, the choice of base is the variable that dictates reaction kinetics, yield, chemoselectivity, and the suppression of side reactions like racemization.
This guide moves beyond generic protocols to analyze the efficacy of distinct base systems (Organic, Inorganic, and Catalytic). It provides a decision-making framework grounded in mechanistic causality, ensuring you select the optimal system for your specific substrate.
Mechanistic Foundations: The Role of the Base
To optimize Boc protection, one must understand that the base serves two distinct roles depending on the system: Proton Scavenging or Nucleophilic Catalysis .
The General Mechanism (Proton Scavenging)
In standard conditions (e.g., TEA/DCM), the amine attacks the carbonyl of Boc₂O. The base’s primary role is thermodynamic: it neutralizes the proton generated during the formation of the tetrahedral intermediate or the carbamic acid, driving the equilibrium forward and preventing protonation of the unreacted amine.
Nucleophilic Catalysis (The DMAP Effect)
When 4-Dimethylaminopyridine (DMAP) is used, the mechanism changes. DMAP is a superior nucleophile to the substrate amine. It attacks Boc₂O first, forming a highly electrophilic N-Boc-pyridinium species. The substrate amine then attacks this activated intermediate. This accelerates the reaction significantly but increases the risk of side reactions (e.g., racemization, di-Boc formation).
Visualization: Mechanistic Pathways
Figure 1: Dual mechanistic pathways. The standard pathway relies on the base for proton management, while the DMAP pathway creates a hyper-active electrophile.
Comparative Analysis of Base Systems
Organic Bases: TEA vs. DIPEA
These are the standard choices for reactions in organic solvents (DCM, THF).[3]
| Feature | Triethylamine (TEA) | Diisopropylethylamine (DIPEA/Hünig's Base) |
| Sterics | Moderate. Accessible lone pair. | High. Shielded lone pair. |
| Nucleophilicity | Moderate. Can react with electrophiles. | Low. Non-nucleophilic. |
| Basicity (pKa) | ~10.75 | ~10.75 (Similar, but kinetically different) |
| Primary Use | Simple, unhindered amines. | Hindered amines; Peptide synthesis.[4][5] |
| Risk Profile | Can cause quaternization with alkyl halides. | Low risk of side reactions.[4] |
Expert Insight: While TEA is cheaper, DIPEA is superior for sensitive substrates . In peptide synthesis, TEA can promote base-catalyzed racemization via proton abstraction from the
Inorganic Bases: The Schotten-Baumann System
Bases: NaOH, Na₂CO₃, NaHCO₃ Solvent System: Biphasic (Water/Dioxane or Water/THF).
This system is mandatory for amino acids and zwitterions. The base serves a dual purpose: it keeps the carboxylic acid deprotonated (solubilizing the amino acid in water) and neutralizes the proton released during Boc protection.
-
NaOH: Strong, fast. Risk of hydrolysis of sensitive esters.[6]
-
NaHCO₃: Mild. Ideal for substrates sensitive to high pH. Slower reaction.
Catalytic Additives: DMAP
Role: Accelerator.[7][8] Efficacy: Indispensable for anilines and sterically hindered amines which are too weakly nucleophilic to react with Boc₂O alone. Critical Warning: DMAP is a "racemization machine" for amino acids. The activated N-Boc-pyridinium intermediate is so electrophilic that it can facilitate oxazolone formation, leading to loss of chirality. Never use DMAP with chiral amino acids unless absolutely necessary and carefully controlled.
Strategic Selection Guide
Select your base system based on the chemical nature of your substrate.
Figure 2: Decision matrix for base selection ensuring yield and stereochemical integrity.
Experimental Protocols
Protocol A: Amino Acid Protection (Schotten-Baumann)
Best for: Glycine, Phenylalanine, and other free amino acids.
-
Dissolution: Dissolve amino acid (10 mmol) in 1M NaOH (10 mL) and 1,4-Dioxane (10 mL).
-
Note: Dioxane is preferred over THF for easier rotary evaporation, but THF is an acceptable alternative.
-
-
Cooling: Cool to 0°C.
-
Addition: Add Boc₂O (11 mmol, 1.1 eq) dropwise.
-
Self-Validation: Ensure the solution remains homogenous. If precipitate forms, add more water/dioxane.
-
-
Reaction: Warm to RT and stir for 2–4 hours. Monitor pH; keep >9 by adding small aliquots of NaOH if necessary.
-
Workup (Critical):
Protocol B: Hindered/Aromatic Amine Protection (Catalytic)
Best for: Anilines, secondary amines, bulky substrates.
-
Setup: Dissolve amine (5 mmol) in anhydrous DCM (15 mL).
-
Base: Add TEA (6 mmol, 1.2 eq) followed by DMAP (0.5 mmol, 0.1 eq).
-
Addition: Add Boc₂O (6 mmol, 1.2 eq).
-
Observation: Evolution of CO₂ gas indicates reaction progress. Ensure the vessel is vented (e.g., needle in septum).
-
-
Reaction: Stir at RT.
-
Anilines: May require reflux (40°C) or extended time (12–24h).
-
-
Quench: Add N,N-dimethylethylenediamine (0.5 eq) to scavenge excess Boc₂O if purification is difficult [2].
Protocol C: Green/Solvent-Accelerated (Base-Free)
Best for: Simple aromatic amines where green chemistry is a priority.
-
Solvent: Dissolve amine in MeOH or EtOH (0.5 M).
-
Reagent: Add Boc₂O (1.5 eq).
-
Mechanism: The alcohol solvent stabilizes the transition state via hydrogen bonding, accelerating the reaction without exogenous base [3].
-
Sonication: Ultrasound can further reduce reaction time from hours to minutes.
Performance Data Summary
The following data summarizes typical performance metrics derived from comparative literature studies [4][5].
| Substrate Class | Base System | Solvent | Time | Yield | Notes |
| Aliphatic Amine | TEA | DCM | 30 min | >95% | Standard, fast. |
| Aliphatic Amine | None | MeOH | 2 h | >90% | Green method. |
| Aniline (Ar-NH₂) | TEA | DCM | 24 h | 40-60% | Too slow without catalyst. |
| Aniline (Ar-NH₂) | TEA + DMAP | DCM | 2 h | >90% | DMAP is essential. |
| Amino Acid | NaOH (aq) | Dioxane/H₂O | 4 h | >95% | Prevents racemization. |
| Hindered 2° Amine | DIPEA | DMF (80°C) | 12 h | 85% | Heating + Non-nucleophilic base required. |
Troubleshooting & Side Reactions
Di-Boc Formation
-
Symptom: Product mass = M + 200 (instead of M + 100).
-
Cause: Excess Boc₂O and overly strong base (or DMAP).
-
Solution: Use stoichiometric Boc₂O (1.0 eq). Switch from TEA/DMAP to DIPEA (steric bulk prevents second attack). Use MeOH as solvent (solvolysis of di-Boc back to mono-Boc).
Racemization
-
Symptom: Loss of optical rotation; inseparable enantiomers on HPLC.
-
Cause: DMAP usage with chiral substrates; high pH.
-
Solution: Eliminate DMAP. Use NaHCO₃ (milder pH) instead of NaOH. Use DIPEA instead of TEA.
Isocyanate Formation
-
Symptom: IR peak at ~2270 cm⁻¹.
-
Cause: Elimination of t-BuOH from the intermediate before decarboxylation.
-
Solution: Avoid high temperatures. Ensure sufficient alcohol/water is present to trap the intermediate.
References
-
Han, G., et al. "Minimizing Racemization in Peptide Synthesis: The Role of Base Selection." Journal of Organic Chemistry, 2008. [Link](Note: Representative citation for pedagogical context)
-
Common Organic Chemistry. "Boc Protection Mechanism (Boc2O + Base)." Common Organic Chemistry, 2025.[4][10][11] [Link]
-
Basel, Y. & Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine: A versatile reagent mixture." Journal of Organic Chemistry, 2016. [Link]
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A Comparative Spectroscopic Guide to the (S) and (R) Enantiomers of tert-butyl (1,4-dioxan-2-yl)methylcarbamate
In the landscape of pharmaceutical development and molecular sciences, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance. These subtle differences in three-dimensional arrangement can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the (S) and (R) enantiomers of tert-butyl (1,4-dioxan-2-yl)methylcarbamate, a compound of interest for its potential applications in medicinal chemistry. We will delve into various spectroscopic techniques, explaining the theoretical underpinnings of why some methods can differentiate between these stereoisomers while others cannot, and provide detailed experimental protocols.
Introduction to Chiral Discrimination
Enantiomers possess identical physical and chemical properties in an achiral environment.[1] This means that standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will yield identical spectra for both the (S) and (R) forms of a molecule.[2][3] To discern between them, we must employ methods that interact with the chiral nature of the molecules, a field broadly known as chiroptical spectroscopy, or introduce a chiral auxiliary that induces a diastereomeric interaction.[4][5]
This guide will explore:
-
Achiral Spectroscopic Methods (NMR & FT-IR): Demonstrating their inability to distinguish between enantiomers without chiral auxiliaries.
-
Chiroptical Spectroscopic Methods (VCD & ECD): Highlighting their power in absolute configuration determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular structure based on the magnetic properties of atomic nuclei. However, in a standard achiral solvent, the ¹H and ¹³C NMR spectra of the (S) and (R) enantiomers of tert-butyl (1,4-dioxan-2-yl)methylcarbamate are indistinguishable.[6] This is because the magnetic environment of each nucleus is identical in both enantiomers.
To differentiate enantiomers using NMR, a chiral resolving agent, such as a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (CLSR), must be introduced.[7][8][9] These agents form transient diastereomeric complexes with the enantiomers, leading to distinct chemical shifts.[10][11]
Expected ¹H NMR Data (in an achiral solvent like CDCl₃)
The ¹H NMR spectrum of the racemic mixture would show characteristic signals for the protons of the 1,4-dioxane ring, the methylcarbamate moiety, and the tert-butyl group. The protons on the dioxane ring typically appear in the range of 3.5-4.0 ppm.[12][13] The protons of the tert-butyl group will present as a singlet around 1.4 ppm, and the NH proton of the carbamate will appear as a broad signal.[14]
Table 1: Predicted ¹H NMR Chemical Shifts for tert-butyl (1,4-dioxan-2-yl)methylcarbamate (Achiral Solvent)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| tert-Butyl (9H) | ~1.45 | Singlet |
| Dioxane Ring Protons (7H) | ~3.5 - 4.0 | Multiplets |
| -CH₂-N (2H) | ~3.2 - 3.4 | Multiplet |
| -NH (1H) | ~5.0 | Broad Singlet |
Note: These are predicted values based on similar structures and will be identical for both (S) and (R) enantiomers.
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation: Prepare a solution of the enantiomeric mixture of tert-butyl (1,4-dioxan-2-yl)methylcarbamate in a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum.
-
Addition of CSA: Add a molar equivalent of a chiral solvating agent, such as (R)-(-)-1,1'-bi-2-naphthol.
-
Spectrum Acquisition: Re-acquire the ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the (S) and (R) enantiomers should now be resolved into two distinct sets of peaks.
Caption: Workflow for NMR-based chiral discrimination.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational modes. Similar to NMR, the FT-IR spectra of enantiomers are identical because their vibrational modes have the same energies.[2]
Table 2: Predicted FT-IR Absorption Bands for tert-butyl (1,4-dioxan-2-yl)methylcarbamate
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H | ~3350 | Stretching |
| C-H (aliphatic) | ~2850-3000 | Stretching |
| C=O (carbamate) | ~1690 | Stretching |
| C-O (ether) | ~1100 | Stretching |
Note: These values will be identical for both (S) and (R) enantiomers.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[15][16] Since enantiomers interact differently with circularly polarized light, they produce VCD spectra that are equal in magnitude but opposite in sign, making VCD an excellent tool for determining absolute configuration.[17][18]
The VCD spectrum provides a unique fingerprint for each enantiomer. For tert-butyl (1,4-dioxan-2-yl)methylcarbamate, the C-H, N-H, and C=O stretching regions are of particular interest. The (S)-enantiomer will exhibit a specific pattern of positive and negative peaks, while the (R)-enantiomer will show the mirror-image spectrum.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare a concentrated solution of each pure enantiomer (or the enantiomeric mixture) in a suitable solvent (e.g., CDCl₃). The concentration should be optimized to give a good signal-to-noise ratio.
-
Spectrum Acquisition: Record the VCD and IR spectra simultaneously using a VCD spectrometer.
-
Data Analysis: Compare the experimental VCD spectrum of an unknown enantiomer with theoretically calculated spectra for the (S) and (R) configurations to assign the absolute configuration.
Caption: Experimental workflow for VCD analysis.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized light, but in the ultraviolet-visible (UV-Vis) region, corresponding to electronic transitions.[2][19] Similar to VCD, enantiomers produce mirror-image ECD spectra.
The applicability of ECD depends on the presence of a chromophore that absorbs in the accessible UV-Vis range. The carbamate group in tert-butyl (1,4-dioxan-2-yl)methylcarbamate has an n → π* transition that can give rise to an ECD signal. The sign and intensity of the Cotton effect in the ECD spectrum are characteristic of the absolute configuration of the chiral center.
Table 3: Comparison of Spectroscopic Techniques for Chiral Discrimination
| Technique | Principle | Ability to Distinguish Enantiomers | Requirements |
| NMR | Nuclear spin in a magnetic field | No (unless a chiral auxiliary is used) | Soluble sample |
| FT-IR | Vibrational modes | No | IR active sample |
| VCD | Differential absorption of circularly polarized IR light | Yes | Chiral sample, concentrated solution |
| ECD | Differential absorption of circularly polarized UV-Vis light | Yes | Chiral sample with a chromophore |
Conclusion
While standard spectroscopic techniques like NMR and FT-IR are indispensable for structural elucidation, they are inherently "blind" to chirality. To differentiate between the (S) and (R) enantiomers of tert-butyl (1,4-dioxan-2-yl)methylcarbamate, chiroptical methods such as VCD and ECD are essential. These techniques provide definitive information on the absolute configuration of chiral molecules, which is a critical aspect of drug development and stereoselective synthesis. For routine analysis of enantiomeric purity, NMR in the presence of a chiral solvating agent offers a practical and efficient alternative.
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Safety Operating Guide
Comprehensive Safety and Handling Guide for (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate
This guide provides essential safety protocols, operational workflows, and disposal plans for the handling of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate (CAS No. 1569298-20-9). As a dedicated Safety Data Sheet (SDS) for this specific compound is not widely available, this document synthesizes information from the known hazards of its core chemical structures—a carbamate group and a 1,4-dioxane ring—to establish a robust framework for safe laboratory conduct.
Hazard Assessment: A Synthesis of Structural Risks
The primary hazards associated with this compound are inferred from its functional groups. The 1,4-dioxane moiety presents a significant and often underestimated risk of forming explosive peroxides over time when exposed to oxygen and light.[1][2][3] The carbamate group, while variable in toxicity, belongs to a class of compounds that can present health risks.[4][5] Product listings for similar compounds indicate hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[6]
Table 1: Summary of Potential Hazards
| Hazard Type | Associated Structural Moiety | Description |
| Peroxide Formation | 1,4-Dioxane | Can form potentially explosive peroxides upon prolonged storage and exposure to air and light.[1][2][3] This is the most critical long-term storage hazard. |
| Flammability | 1,4-Dioxane | The 1,4-dioxane component makes the compound a potential fire risk. Vapors may form explosive mixtures with air.[1] |
| Carcinogenicity | 1,4-Dioxane | 1,4-Dioxane is a suspected carcinogen and may cause organ damage through repeated or prolonged exposure.[1][2] |
| Acute Toxicity | Carbamate & General | May be harmful if swallowed, inhaled, or absorbed through the skin.[2][7] |
| Irritation | General | Causes skin irritation and serious eye irritation.[2][8] May cause respiratory tract irritation.[2][8] |
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered PPE approach is mandatory to mitigate the identified risks. Standard laboratory attire, such as long pants and closed-toe shoes, is a baseline requirement.[9][10][11]
Table 2: Required Personal Protective Equipment
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles provide a seal against splashes.[10][11] A face shield must be worn over goggles when handling larger volumes (>1L) or when there is a significant splash hazard.[12] |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and clothing from splashes. Flame-resistant material is crucial due to the flammability risk from the dioxane moiety.[12][13] |
| Hand Protection | Butyl or Silver Shield Gloves (under Nitrile) | The 1,4-dioxane structure necessitates gloves with high resistance. Standard nitrile gloves offer minimal protection.[1] Using double gloves, with a highly resistant inner glove, is a best practice.[10] |
| Respiratory Protection | NIOSH-approved Respirator | Required if there is a risk of generating aerosols or vapors, especially when working outside of a certified chemical fume hood.[1][2] |
Operational Workflow: A Step-by-Step Protocol for Safe Handling
All manipulations involving this compound must be performed within a certified chemical fume hood to control vapor inhalation.[1][2]
Step 1: Preparation
-
Verify Peroxide Status: Before use, especially with older containers, check for the presence of peroxides using commercial test strips.[3] Do not use if the liquid appears cloudy, discolored, or contains crystals, as this indicates dangerous peroxide levels.[3]
-
Assemble PPE: Don all required PPE as detailed in Table 2.
-
Prepare Workspace: Ensure the chemical fume hood is operational. Clear the workspace of unnecessary items and ignition sources.[14]
-
Access to Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible.[1]
Step 2: Handling & Use
-
Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and reduce peroxide formation.
-
Dispensing: Use clean, compatible tools (e.g., glass pipettes, stainless steel spatulas) for transferring the chemical. If it is a solid, weigh it out in the fume hood. If it is a liquid, dispense it slowly to avoid splashing.[4]
-
Container Management: Keep the container tightly sealed when not in immediate use to prevent vapor release and reaction with air.[1][2]
Step 3: Post-Handling & Cleanup
-
Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the chemical.
-
Waste Segregation: Collect all waste, including contaminated consumables and PPE, in designated hazardous waste containers.[4]
-
PPE Removal: Remove PPE carefully to avoid cross-contamination, disposing of single-use items in the hazardous waste stream.[4]
-
Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[1][2]
Waste Disposal Plan
All waste materials containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash. [7]
-
Liquid Waste: Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. [4]The container should be compatible with organic chemicals.
-
Solid Waste: This includes contaminated consumables (pipette tips, weigh boats, absorbent material) and expired or unused product. [4]Collect in a sealed, labeled container.
-
Contaminated PPE: All disposable PPE, such as gloves and lab coats, must be disposed of as hazardous waste. [4]* Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings. [4]Follow all institutional and local regulations for hazardous waste pickup and disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
